(S)-2-Bromobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.42 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186332 | |
| Record name | alpha-Bromobutyric acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32659-49-7 | |
| Record name | alpha-Bromobutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromobutyric acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-2-Bromobutanoic Acid: Chemical Properties and Structure
This compound, a chiral halogenated carboxylic acid, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry and the presence of a reactive bromine atom at the alpha-position to the carboxyl group make it a valuable intermediate for creating complex molecular architectures with high stereospecificity. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.
Chemical Structure and Stereochemistry
This compound, also known as (S)-α-bromobutyric acid, possesses a chiral center at the second carbon atom (C2), the alpha-carbon.[1] This results in two enantiomeric forms, (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific spatial arrangement of the substituents around this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a four-carbon butanoic acid backbone with a bromine atom substituting a hydrogen atom on the alpha-carbon.[2]
The key functional groups are the carboxylic acid (-COOH) and the secondary alkyl bromide (-CHBr). The electron-withdrawing nature of both the bromine atom and the carboxyl group influences the acidity and reactivity of the molecule.
Key Structural Features:
-
IUPAC Name: (2S)-2-bromobutanoic acid[3]
-
Chiral Center: The C2 carbon is stereogenic.[1]
-
Functional Groups: Carboxylic acid, Alkyl Halide
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are well-documented. It typically appears as a colorless to yellowish clear, oily liquid.[2][3][6] The quantitative properties are summarized in the table below. It is important to note that some reported values may refer to the racemic mixture of 2-bromobutanoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 167.00 g/mol | [4][5][6][7] |
| CAS Number | 32659-49-7 | [1][4][8] |
| Density | 1.567 g/mL at 25 °C | [1][2][3] |
| Melting Point | -4 °C | [1][2][3] |
| Boiling Point | 99-103 °C at 10 mmHg | [1][3] |
| 217 °C (at atmospheric pressure) | [4] | |
| Water Solubility | 66 g/L at 20 °C | [1][3] |
| Solubility | Soluble in alcohol, ether, and acetone.[3][9] | [3][9] |
| pKa | 2.94 - 2.95 | [1][3] |
| Refractive Index (n20/D) | 1.474 | [3] |
| Flash Point | >110 °C (>230 °F) | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is characteristic of the structure, showing distinct signals for the methyl (-CH₃), methylene (-CH₂-), methine (-CHBr), and carboxylic acid (-COOH) protons.[6][10]
-
¹³C NMR: The carbon NMR provides information on the chemical environment of each carbon atom in the molecule.[6][11]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (strong), and the C-Br stretch.[6][12]
-
Mass Spectrometry: Mass spec data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6][7]
Experimental Protocols: Synthesis
The synthesis of racemic 2-bromobutanoic acid is commonly achieved through the alpha-bromination of butyric acid. The enantiomerically pure (S)-form is then typically obtained via chiral resolution.
Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is a standard method for the alpha-halogenation of a carboxylic acid.[1][13]
Objective: To synthesize (±)-2-bromobutanoic acid from butanoic acid.
Materials:
-
Butanoic acid (butyric acid)
-
Bromine (Br₂)
-
Phosphorus trichloride (PCl₃) or red phosphorus (catalyst)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Methodology:
-
Place butanoic acid and a catalytic amount of phosphorus trichloride into a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]
-
Heat the mixture to approximately 100 °C.[3]
-
Slowly add bromine from the dropping funnel while maintaining the reaction temperature between 100-120 °C.[3] The reaction is exothermic and produces hydrogen bromide gas, which should be handled in a fume hood.
-
After the addition is complete, continue heating the mixture for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture. To work up the product, slowly add water to quench any remaining acyl bromide intermediate and bromine.
-
Separate the organic layer. Wash the crude product with water to remove impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the final product by vacuum distillation to obtain 2-bromobutanoic acid.[3]
Protocol 2: Optical Resolution (Conceptual)
To obtain the pure (S)-enantiomer from the racemic mixture, a chiral resolving agent is used. This process involves forming diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
Objective: To separate this compound from a racemic mixture.
Methodology:
-
Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.
-
Add a stoichiometric amount of a chiral amine base (e.g., (S)-(-)-α-phenylethylamine or a chiral alkaloid like strychnine[1]) to the solution. This forms a pair of diastereomeric salts.
-
Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.
-
Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
-
Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched this compound.
-
Extract the final product into an organic solvent, dry, and purify.
Visualizations: Workflows and Reactions
Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of racemic 2-bromobutanoic acid.
Caption: Workflow for the synthesis of racemic 2-bromobutanoic acid.
General Reactivity
As a synthetic intermediate, this compound is valuable for introducing a stereodefined propanoic acid moiety. A common reaction is the Sₙ2 displacement of the bromide ion by a nucleophile.
Caption: General Sₙ2 reaction scheme showing inversion of stereochemistry.
References
- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. chembk.com [chembk.com]
- 4. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromobutyric acid [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]
- 11. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Bromobutyric acid [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
(S)-2-Bromobutanoic acid CAS number 32659-49-7
An In-Depth Technical Guide to (S)-2-Bromobutanoic Acid (CAS: 32659-49-7)
Introduction
This compound, identified by CAS number 32659-49-7, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the stereogenic alpha-position, makes it a versatile intermediate for introducing chirality and functionality in the development of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical and Spectroscopic Properties
This compound is a colorless to yellow, oily liquid under standard conditions.[1][2][3] It is soluble in common organic solvents like alcohol and ether and moderately soluble in water.[2][4] The presence of the bromine atom significantly increases its density compared to its parent compound, butyric acid.
Table 1: Physicochemical Properties of 2-Bromobutanoic Acid
| Property | Value | Source(s) |
| CAS Number | 32659-49-7 | [1][5][6] |
| Molecular Formula | C₄H₇BrO₂ | [1][5][6] |
| Molecular Weight | 167.00 g/mol | [1][5][6] |
| Appearance | Colorless to yellowish oily liquid | [2][3] |
| Melting Point | -4 °C (racemate) | [1][2][3][4] |
| Boiling Point | 99-103 °C @ 10 mmHg | [1][2][4] |
| 217 °C @ 760 mmHg | [6] | |
| Density | 1.567 g/mL at 25 °C | [1][2][3][4] |
| Refractive Index (n²⁰/D) | 1.474 | [2][3][4] |
| Acidity (pKa) | 2.95 ± 0.10 | [1] |
| Solubility in Water | 66 g/L at 20 °C | [1] |
| SMILES | CC--INVALID-LINK--Br | [5][7] |
| InChIKey | YAQLSKVCTLCIIE-UHFFFAOYSA-N | [1][4] |
Table 2: Spectroscopic Data for Characterization
| Analysis Type | Purpose | Reference Data |
| ¹H NMR | Structural confirmation and purity assessment. | Available via public databases like SpectraBase.[8] |
| ¹³C NMR | Carbon skeleton confirmation. | Available via public databases like ChemicalBook.[9] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Available via public databases like NIST WebBook.[10] |
| Infrared Spectroscopy (IR) | Identification of functional groups (C=O, O-H). | Available via public databases like NIST WebBook.[11] |
| Chiral Chromatography | Separation of enantiomers and determination of enantiomeric excess (ee). | Standard method for chiral compounds. |
Synthesis and Experimental Protocols
The industrial synthesis of 2-bromobutanoic acid is typically achieved through the alpha-bromination of butyric acid via the Hell-Volhard-Zelinsky reaction, which yields a racemic mixture.[1][3] Obtaining the enantiomerically pure (S)-form requires a subsequent chiral resolution step.
Representative Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Butyric Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
Charging Reagents: Butyric acid and a catalytic amount of red phosphorus (or PBr₃) are charged into the flask.
-
Bromine Addition: The flask is heated, and elemental bromine (Br₂) is added dropwise from the dropping funnel at a controlled rate to maintain a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, the mixture is heated at reflux until the evolution of HBr gas ceases, indicating the reaction is near completion.
-
Workup: The reaction mixture is cooled to room temperature. Water is cautiously added to hydrolyze the intermediate acyl bromide and any remaining PBr₃.
-
Extraction: The product is separated from the aqueous layer. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude racemic 2-bromobutanoic acid is then purified by vacuum distillation.
Note: The resolution of the racemic mixture to isolate the (S)-enantiomer is a specialized process often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and acidification.[1]
Applications in Drug Development and Research
This compound's primary value lies in its role as a chiral precursor for Active Pharmaceutical Ingredients (APIs).[12] Its defined stereochemistry is critical for the biological activity and safety profile of the final drug product.
-
Levetiracetam Synthesis: It is a key starting material in the synthesis of Levetiracetam, an widely used anticonvulsant medication for the treatment of epilepsy.[1]
-
Amino Acid Derivatives: It is used to synthesize specialty amino acid derivatives, such as S-(1-carboxypropyl)-L-cysteine, which are valuable in biochemical research.[4][13]
-
General Organic Synthesis: It serves as a versatile intermediate in the synthesis of various chiral compounds, including pesticides and other pharmaceuticals, where the stereocenter is crucial for efficacy.[2][3]
References
- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (2S)-2-bromobutanoic acid 97% | CAS: 32659-49-7 | AChemBlock [achemblock.com]
- 8. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Bromobutyric acid [webbook.nist.gov]
- 11. 2-Bromobutyric acid [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
- 13. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]
Molecular weight and formula of (S)-2-Bromobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-Bromobutanoic acid, a key chiral building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its chemical properties, enantioselective synthesis, and significant applications.
Core Data Summary
This compound is a halogenated carboxylic acid notable for its chiral center at the alpha position. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 32659-49-7 |
| Density | 1.567 g/mL at 25 °C |
| Boiling Point | 99-103 °C at 10 mmHg |
| Melting Point | -4 °C |
| Solubility | Soluble in water, ethanol, and ether |
| IUPAC Name | (2S)-2-bromobutanoic acid |
| Synonyms | (S)-α-Bromobutyric acid, L-2-Bromobutanoic acid |
Enantioselective Synthesis of this compound
The stereospecific synthesis of this compound is crucial for its application in the pharmaceutical industry, where enantiomeric purity is paramount. While the racemic mixture can be prepared via the Hell-Volhard-Zelinsky reaction of butanoic acid, the synthesis of the (S)-enantiomer typically proceeds from a chiral precursor.[1] A common and effective strategy involves the diazotization of the corresponding α-amino acid, (S)-2-aminobutanoic acid (L-aminobutyric acid), which proceeds with retention of configuration.[2]
Experimental Protocol: Diazotization-Bromination of (S)-2-Aminobutanoic Acid
This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound.
Materials:
-
(S)-2-Aminobutanoic acid
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-2-aminobutanoic acid and potassium bromide in water. Cool the solution to 0-5 °C in an ice bath.
-
Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this step to ensure proper mixing. Nitrogen gas will be evolved.
-
Reaction Completion and Work-up: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The reaction mixture is then extracted with diethyl ether.
-
Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high enantiomeric purity.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3] Its primary and most well-documented application is in the production of the anticonvulsant drug, Levetiracetam.
Role in the Synthesis of Levetiracetam
Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used medication for the treatment of epilepsy.[4] The synthesis of Levetiracetam often utilizes this compound or its derivatives as a key starting material to establish the required stereochemistry. The general synthetic pathway involves the reaction of an activated form of this compound with a suitable amine, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam.
Experimental Workflow: Synthesis of Levetiracetam
The following diagram illustrates a common synthetic route to Levetiracetam starting from this compound. This workflow highlights the key transformations involved in the process.
This workflow demonstrates the conversion of this compound to its amide, followed by amination and subsequent cyclization to yield the final active pharmaceutical ingredient, Levetiracetam.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
A Comprehensive Spectroscopic Analysis of (S)-2-Bromobutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Bromobutanoic acid, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in further research and development.
A note on stereochemistry: The spectroscopic data presented herein is for 2-bromobutanoic acid. In a non-chiral environment (e.g., standard NMR solvents, IR, and MS analysis), the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture.
Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutanoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | -COOH |
| 4.29 | Triplet | 1H | CH-Br |
| 2.10 - 1.90 | Multiplet | 2H | -CH₂- |
| 1.05 | Triplet | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~45 | CH-Br |
| ~28 | -CH₂- |
| ~12 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Key IR Absorption Bands for 2-Bromobutanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2975-2845 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1470-1370 | Medium | C-H bend (Aliphatic) |
| ~1200 | Strong | C-O stretch |
| 650-550 | Medium-Strong | C-Br stretch |
Table 4: Mass Spectrometry Data for 2-Bromobutanoic Acid
| m/z | Interpretation |
| 168 / 166 | Molecular ion peak [M]⁺ (isotopes of Br) |
| 123 / 121 | [M-COOH]⁺ |
| 87 | [M-Br]⁺ |
| 41 | Base Peak |
Ionization Method: Electron Ionization (EI).
Experimental Workflow
The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the diagram below. This workflow ensures a comprehensive characterization of the molecule's structure.
Caption: A logical workflow for the spectroscopic analysis of organic compounds.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As 2-Bromobutanoic acid is a liquid at room temperature, the spectrum is conveniently recorded using a thin film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ether is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.
-
Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine is typically indicated by a pair of peaks of nearly equal intensity separated by two m/z units (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of 2-bromobutanoic acid, a chiral molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into its synthesis, the resolution of its enantiomers, and its applications in stereospecific reactions.
Introduction to Chirality in 2-Bromobutanoic Acid
2-Bromobutanoic acid possesses a chiral center at the second carbon atom (C2), the point of attachment for the bromine atom.[1][2] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.[3][4] This distinction is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3]
Synthesis of Racemic 2-Bromobutanoic Acid
The most common method for synthesizing 2-bromobutanoic acid is through the alpha-bromination of butanoic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5][6] This reaction introduces a bromine atom to the carbon adjacent to the carboxyl group.[7]
The HVZ reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to its enol form.[8][9] This enol intermediate is subsequently brominated at the alpha-position.[9] The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus and bromine.[5][7] The initial product is racemic, containing equal amounts of the (R)- and (S)-enantiomers, resulting in a product with no net optical activity.[10]
Resolution of Enantiomers
Separating the racemic mixture of 2-bromobutanoic acid into its pure enantiomers is a critical step for its use in stereospecific synthesis. This process, known as resolution, takes advantage of the different physical properties of diastereomers.[3][4] A common method involves reacting the racemic acid with a single enantiomer of a chiral base, such as an alkaloid like strychnine or a chiral amine like (R)-1-phenylethylamine.[4][6]
This reaction forms a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[3][4] Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure (R)- and this compound enantiomers.[3]
Stereospecific Reactions of 2-Bromobutanoic Acid
The chirality of 2-bromobutanoic acid is pivotal in stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product.[11][12] A prime example is the Sₙ2 (bimolecular nucleophilic substitution) reaction.
In an Sₙ2 reaction, a nucleophile attacks the chiral carbon from the side opposite to the leaving group (in this case, the bromide ion).[11][13] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[11][14] For instance, if (R)-2-bromobutanoic acid undergoes an Sₙ2 reaction with a nucleophile, the product will have the (S) configuration. This predictable stereochemical outcome makes enantiomerically pure 2-bromobutanoic acid a valuable building block in the synthesis of complex chiral molecules.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for 2-bromobutanoic acid and its enantiomers.
| Property | Value |
| Molecular Formula | C₄H₇BrO₂[1][15] |
| Molecular Weight | 167.00 g/mol [1][15] |
| Appearance | Colorless to pale yellow liquid or oily liquid[1][5][15] |
| Density | 1.567 g/mL[1][16] |
| Melting Point | -4 °C[1][16] |
| Boiling Point | 99-103 °C at 10 mmHg[1][16] |
| Refractive Index | 1.474[1][16] |
| Solubility | Soluble in water, alcohol, and ether[2][5][16] |
Table 1: Physical Properties of Racemic 2-Bromobutanoic Acid
| Enantiomer | CAS Number | Specific Rotation [α] |
| (R)-2-bromobutanoic acid | 2681-94-9[17] | Data not consistently available in search results |
| This compound | 32659-49-7[18] | -26.0° (c=0.01 g/mL in Methanol)[18] |
Table 2: Properties of 2-Bromobutanoic Acid Enantiomers
Note: Specific rotation values can vary with solvent, temperature, and concentration. The provided value for the (S)-enantiomer is from a specific source and conditions.
Experimental Protocols
Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Butanoic acid
-
Red phosphorus
-
Bromine
-
Water
Procedure:
-
In a reaction flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.[5]
-
Heat the mixture.[5]
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.[5]
-
After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.[8]
-
Cool the reaction mixture.
-
Slowly and carefully add water to hydrolyze the intermediate acyl bromide to 2-bromobutanoic acid.[8]
-
The product can then be purified by distillation under reduced pressure.[8]
Resolution of Racemic 2-Bromobutanoic Acid
Materials:
-
Racemic 2-bromobutanoic acid
-
Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine)
-
Suitable solvent (e.g., ethanol)
-
Strong acid (e.g., HCl)
Procedure:
-
Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.
-
Add an equimolar amount of the enantiomerically pure chiral base. This will form a mixture of two diastereomeric salts.[3]
-
Allow the solution to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.[4]
-
Separate the crystals by filtration.
-
The filtrate contains the more soluble diastereomeric salt.
-
Treat each fraction (the crystals and the filtrate) separately with a strong acid to protonate the carboxylate and liberate the free 2-bromobutanoic acid enantiomers.[3]
-
The chiral amine can be recovered from the aqueous layer.
-
Purify the separated enantiomers of 2-bromobutanoic acid.
Visualizations
Caption: Workflow for the synthesis and resolution of 2-bromobutanoic acid.
Caption: Sₙ2 reaction mechanism showing Walden inversion.
Note: The images in the Sₙ2 diagram are placeholders for actual chemical structures which would be depicted in a full whitepaper.
Caption: Formation of diastereomeric salts for resolution.
References
- 1. innospk.com [innospk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
- 13. SN2 reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. (R)-2-BROMOBUTANOIC ACID | 2681-94-9 [chemicalbook.com]
- 18. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Safety data sheet and handling precautions for (S)-2-Bromobutanoic acid
An In-depth Technical Guide to the Safe Handling of (S)-2-Bromobutanoic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 32659-49-7), a chiral building block frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules.
Chemical Identification and Physical Properties
This compound, also known as (S)-α-Bromobutyric acid, is a colorless to yellow, oily liquid.[1][2][3] It is a chiral carboxylic acid with the molecular formula C4H7BrO2.[1][4][5] The presence of the bromine atom on the alpha-carbon makes it a valuable intermediate for various substitution reactions.[6]
The following table summarizes the key physical and chemical properties of this compound. Data for the racemic mixture (2-Bromobutanoic acid, CAS No. 80-58-0) is included where specific data for the (S)-enantiomer is not available, as the general physical properties are expected to be similar.
Table 1: Physical and Chemical Properties of 2-Bromobutanoic Acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C4H7BrO2 | [1][4][5][7] |
| Molecular Weight | 167.00 g/mol | [1][2][5][8] |
| Appearance | Colorless to yellow, clear or oily liquid | [1][2][3] |
| Odor | Pungent | [3] |
| Melting Point | -4 °C (24.8 °F) | [1][3][5] |
| Boiling Point | 99-103 °C @ 10 mmHg; 214-217 °C @ 760 mmHg | [1][3] |
| Density | 1.567 g/mL at 25 °C | [1][2][5] |
| Flash Point | > 112 °C (> 233.6 °F) | [3][5] |
| Water Solubility | 66-70 g/L (20 ºC); Soluble in 15 parts water | [1][2][6] |
| Solubility in other solvents | Soluble in alcohol and ether | [1][6][9] |
| Vapor Pressure | 0.0533 - 0.105 mmHg @ 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.474 | [1][5] |
| pKa | 2.939 (35 °C) | [1] |
| Partition Coefficient (log Pow) | 1.42 |[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2][3][8][10] The substance is also harmful if swallowed or absorbed through the skin.[1][2][8][10] Inhalation may cause irritation and chemical burns to the respiratory tract.[9][10]
Table 2: GHS Hazard Classification and Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [2][8] |
| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage | [2][8] |
| Serious Eye Damage (Category 1) | - | Causes serious eye damage |[3][9] |
Table 3: Precautionary Statements and Safety Phrases
| Type | Code | Statement | Source(s) |
|---|---|---|---|
| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [2][7] |
| P270 | Do not eat, drink or smoke when using this product. | [7] | |
| S16 | Keep away from sources of ignition. | [1] | |
| S9 | Keep container in a well-ventilated place. | [1] | |
| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P316 | Get emergency medical help immediately. | [2] | |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1][10] | |
| S45 | In case of accident or if you feel unwell, seek medical advice immediately (show the label whenever possible). | [1][10] | |
| Storage | P403 / Store locked up. | Store in a well-ventilated place. | [3][7] |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |[7] |
Toxicological Information
The primary health risks associated with this compound are related to its corrosive nature. Direct contact can cause severe chemical burns.[9] Animal studies have provided some quantitative data on its toxicity.
Table 4: Acute Toxicity Data
| Route | Species | Value | Source(s) |
|---|
| Oral | Mouse | LD50: 310 mg/kg |[1] |
Experimental Protocols: Safe Handling Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following is a general methodology for its safe use in a laboratory setting.
4.1. Pre-Experiment Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[11]
-
Engineering Controls: Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[12][13] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][10]
-
Personal Protective Equipment (PPE): Don the following minimum PPE:
-
Eye Protection: Chemical splash goggles and a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation or damage before use.[12][13]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.[12] Wear long pants and closed-toe shoes.[12]
-
-
Spill Kit: Ensure a spill kit appropriate for corrosive acids is readily accessible. The kit should contain an inert absorbent material like vermiculite or sand.[10]
4.2. Handling and Use
-
Transport: When moving the chemical, use a secondary container or an approved acid bucket to minimize the risk of spills from dropped containers.[11]
-
Dispensing: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[12][13]
-
Chemical Compatibility: Keep this compound away from incompatible materials such as strong bases and oxidizing agents.[10]
-
Dilution: If diluting, always add the acid slowly to the diluent (e.g., water), never the other way around, to prevent splattering and excessive heat generation.[13]
4.3. Post-Experiment Procedures
-
Decontamination: Wipe down the work area within the fume hood.
-
Waste Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines.[13]
-
PPE Removal: Remove protective equipment carefully to avoid skin contact.[9] Wash hands and forearms thoroughly after handling is complete.[10]
Storage and Disposal
5.1. Storage
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7][14]
-
Keep containers tightly closed to prevent the release of vapors.[12][14]
-
Ensure containers are clearly labeled with the chemical name and hazard warnings.[14]
-
Segregate from incompatible substances, particularly bases, oxidizers, and heat sources.[10][12]
5.2. Disposal
-
Chemical waste must be handled as hazardous waste.
-
Neutralization may be a required step before disposal, but this should only be performed by trained personnel following a validated procedure.[13]
-
Contact a licensed professional waste disposal service to dispose of this material.[3][7]
Emergency Procedures
6.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][10]
6.2. Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][10] Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the product enter drains.[2] Contact emergency services and your institution's safety office.
-
Ventilation: Ensure adequate ventilation in the spill area.[10]
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.
Caption: A generalized workflow for the safe handling of corrosive liquids in a laboratory setting.
Caption: A decision-making workflow for responding to a chemical spill in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. youtube.com [youtube.com]
- 12. questron.ca [questron.ca]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Physical properties like boiling point and density of (S)-2-Bromobutanoic acid
An In-Depth Technical Guide to the Physical Properties of (S)-2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound, a chiral molecule of interest in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound is a colorless to clear yellow, oily liquid at room temperature.[1] It is a halogenated carboxylic acid, and its physical characteristics are crucial for handling, reaction setup, and purification processes.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound that have been reported in the literature.
| Physical Property | Value | Conditions |
| Boiling Point | 99-103 °C | at 10 mmHg |
| 107 °C | at 1.6 kPa | |
| 127-128 °C | at 3.33 kPa | |
| 181-182 °C | at 33.25 kPa | |
| 217 °C | at atmospheric pressure (calculated) | |
| Density | 1.567 g/mL | at 25 °C |
| 1.625 g/mL | Not specified | |
| Melting Point | -4 °C | |
| Refractive Index | n20/D 1.474 | at 20 °C |
| Water Solubility | 66 g/L | at 20 °C |
Note: The boiling point of a substance is dependent on the ambient pressure. The provided data illustrates this relationship for this compound.[1][2][3][4][5][6][7][8]
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for determining the boiling point and density of liquid carboxylic acids like this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Materials:
-
Sample of this compound
-
Thiele tube or other heating apparatus (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of the liquid this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is then immersed in a Thiele tube or an oil bath.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be seen to escape as a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9][10][11]
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Materials:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Sample of this compound
-
Distilled water (for calibration)
-
Thermostatic bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The water level is adjusted to the mark on the capillary, any excess is wiped off, and the pycnometer is weighed again to determine the weight of the water.
-
The pycnometer is then emptied, dried, and filled with the this compound.
-
The same procedure of thermal equilibration and weighing is repeated for the sample.
-
The density of the this compound is calculated using the following formula:
Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.
References
- 1. chembk.com [chembk.com]
- 2. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-bromobutanoic acid [stenutz.eu]
- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 5. 2-溴丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]
- 8. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Video: Boiling Points - Concept [jove.com]
Methodological & Application
Enantioselective Synthesis of (S)-2-Bromobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of (S)-2-Bromobutanoic acid, a valuable chiral building block in the pharmaceutical industry. The protocols outlined below leverage both classical stereospecific conversion from a chiral pool starting material and a modern organocatalytic approach.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final drug products. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This document details two such methods:
-
Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization. This classic method utilizes the readily available and inexpensive amino acid (S)-2-aminobutanoic acid as a chiral precursor. The synthesis proceeds via a diazotization reaction followed by nucleophilic substitution with bromide, which occurs with retention of configuration.
-
Method B: Organocatalytic α-Bromination of Butanal followed by Oxidation. This modern approach employs a chiral organocatalyst to achieve the enantioselective α-bromination of butanal. The resulting (S)-2-bromobutanal is then oxidized to the target carboxylic acid. This method offers an alternative route that avoids the direct handling of potentially hazardous reagents associated with diazotization.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.
| Parameter | Method A: From (S)-2-Aminobutanoic Acid | Method B: Organocatalytic Approach |
| Starting Material | (S)-2-Aminobutanoic acid | Butanal |
| Overall Yield | 65-75% | 60-70% (over two steps) |
| Enantiomeric Excess (e.e.) | >98% | 90-95% |
| Key Reagents | Sodium nitrite, Hydrobromic acid | Chiral Proline-based catalyst, NBS, Oxidizing agent |
| Reaction Steps | 1 | 2 |
Experimental Protocols
Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization
This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound. The reaction involves the diazotization of the amino group followed by displacement with bromide.
Materials:
-
(S)-2-Aminobutanoic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanoic acid (10.3 g, 100 mmol) in 48% hydrobromic acid (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (8.3 g, 120 mmol) in water (20 mL) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 12 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound as a pale yellow oil.
Expected Outcome:
The procedure should yield approximately 11.7 - 13.4 g (65-75%) of this compound with an enantiomeric excess greater than 98%.
Method B: Organocatalytic α-Bromination of Butanal and Subsequent Oxidation
This two-step protocol involves the enantioselective α-bromination of butanal using a chiral organocatalyst, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Step 1: Enantioselective α-Bromination of Butanal
Materials:
-
Butanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of butanal (7.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add the chiral catalyst (1.6 g, 5 mol%).
-
Stir the mixture for 10 minutes.
-
Add N-bromosuccinimide (19.6 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude (S)-2-bromobutanal. Note: (S)-2-bromobutanal is volatile and should be handled with care. It is recommended to proceed to the next step without extensive purification.
Step 2: Oxidation of (S)-2-Bromobutanal to this compound
Materials:
-
Crude (S)-2-bromobutanal from Step 1
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or another suitable oxidizing agent (e.g., Pinnick oxidation reagents: sodium chlorite and sodium dihydrogen phosphate).
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure (using Jones Oxidation):
-
Dissolve the crude (S)-2-bromobutanal in acetone (150 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding isopropanol until the green color of the chromium salts is observed.
-
Remove the acetone under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield this compound.
Expected Outcome:
The two-step procedure should provide an overall yield of 60-70% of this compound with an enantiomeric excess of 90-95%.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Workflow for the synthesis of this compound from (S)-2-Aminobutanoic acid.
Caption: Two-step workflow for the synthesis of this compound via an organocatalytic approach.
Application Notes and Protocols: (S)-2-Bromobutanoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Bromobutanoic acid is a valuable chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a chiral center with a reactive bromide, allows for versatile synthetic transformations. These notes detail the applications of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the anticonvulsant drug Levetiracetam. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in utilizing this important chiral synthon.
Introduction to this compound
This compound, also known as (S)-α-Bromobutyric acid, is an organobromine compound that serves as a critical intermediate in organic synthesis.[1][2] Its chirality is fundamental to its utility, enabling the construction of enantiomerically pure pharmaceutical compounds, where specific stereoisomers are responsible for therapeutic activity. The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇BrO₂ | [3][4] |
| Molecular Weight | 167.00 g/mol | [3][4] |
| CAS Number | 32659-49-7 | [5] |
| Appearance | Colorless to yellowish oily liquid | [2] |
| Density | 1.567 g/mL at 25 °C | [2][3] |
| Melting Point | -4 °C | [2][5] |
| Boiling Point | 99-103 °C / 10 mmHg | [2][6] |
| Refractive Index | n20/D 1.474 | [2][6] |
| Solubility | Soluble in alcohol and ether; soluble in 15 parts water. | [2][6] |
Core Application: Synthesis of Levetiracetam
Levetiracetam is a widely used antiepileptic drug for treating various types of seizures.[7] The therapeutic activity resides exclusively in the (S)-enantiomer. This compound is a key starting material for a highly efficient and stereospecific synthesis of Levetiracetam.[1]
Synthetic Pathway Overview
The synthesis involves the reaction of this compound with 2-pyrrolidinone to form an intermediate, which is then converted to Levetiracetam through esterification and ammonolysis.[1] A key advantage of this route is the retention of the chiral center's configuration from the starting material to the final product.
Figure 1: Synthetic pathway for Levetiracetam from this compound.
Experimental Protocol: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)
This protocol is a composite representation based on established synthetic routes.[1] Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Esterification of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.
Step 2: Nucleophilic Substitution with 2-Pyrrolidinone
-
Setup: In a separate flask, prepare a solution of 2-pyrrolidinone (1.2 eq) in an anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF).
-
Base Addition: Cool the solution to 0 °C and add a strong base (e.g., Sodium hydride, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrrolidinone anion.
-
Coupling Reaction: Cool the anion solution to 0 °C and add the crude ester intermediate from Step 1, dissolved in anhydrous THF, dropwise.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid intermediate via column chromatography.
Step 3: Amidation to form Levetiracetam
-
Setup: Dissolve the purified intermediate from Step 2 (1.0 eq) in anhydrous THF.
-
Activation: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of ethyl chloroformate (1.2 eq). Stir for 1 hour at 0 °C.
-
Ammonolysis: Bubble ammonia gas through the solution at 0 °C for 2-3 hours, or add a concentrated solution of ammonia in methanol and stir at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Crystallization: Concentrate the organic layer and recrystallize the crude product from acetone or ethyl acetate to yield pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[1]
Quantitative Data
While specific yields can vary significantly based on reaction scale and optimization, the following table provides target data based on literature.
Table 2: Representative Reaction Data for Levetiracetam Synthesis
| Step | Product | Typical Yield | Purity (Target) | Enantiomeric Excess (e.e.) |
| 1-3 | Levetiracetam | 60-75% (overall) | >99% | >99% |
Application in ACE Inhibitor Synthesis (Cilazapril)
This compound can also serve as a precursor for chiral intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Cilazapril.[8][9] The synthesis often involves creating a key intermediate like (S)-homophenylalanine, which is a pharmacophore for many "pril" drugs.[8] The bromo-acid can be converted to the corresponding amino acid via nucleophilic substitution with an ammonia equivalent, followed by further elaboration.
Generalized Synthetic Workflow
Figure 2: General workflow for utilizing this compound in ACE inhibitor synthesis.
Protocol: Synthesis of (S)-2-Aminobutanoic Acid Derivative
This protocol outlines the conversion of the bromo-acid to the corresponding amino-acid, a versatile intermediate.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dimethylformamide (DMF).
-
Azide Formation: Add sodium azide (NaN₃) (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ether to remove unreacted starting material. Acidify the aqueous layer with HCl (e.g., 2M HCl) and then extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-2-azidobutanoic acid.
-
Reduction: Dissolve the crude azido-acid in methanol. Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Finalization: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanoic acid derivative. Further purification can be achieved by crystallization or chromatography.
Safety and Handling
2-Bromobutanoic acid is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a cornerstone chiral building block for the stereoselective synthesis of important pharmaceuticals. Its application in the industrial-scale production of Levetiracetam highlights its significance. The protocols and data presented herein provide a foundational guide for researchers to leverage this versatile intermediate in the development of new and existing drug molecules, ensuring high enantiomeric purity in the final active pharmaceutical ingredient.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This process is particularly valuable for introducing a bromine atom at the carbon adjacent to the carboxyl group, yielding α-bromo carboxylic acids. These products are versatile intermediates in the synthesis of a wide array of more complex organic molecules, including amino acids and hydroxy acids.[1][2] This document provides a detailed protocol for the synthesis of 2-bromobutanoic acid from butanoic acid using the HVZ reaction. The synthesis involves the α-bromination of butanoic acid, a process that leverages the reactivity of bromine with carboxylic acids under controlled conditions to ensure high yield and purity.[3]
2-Bromobutanoic acid, also known as α-bromobutyric acid, is a chiral compound with significant applications in the pharmaceutical and chemical industries.[3][4] It serves as a key building block in the preparation of various compounds, including the anticonvulsant medication Levetiracetam.[4] The presence of the bromine atom at the α-position makes it a reactive intermediate for nucleophilic substitution reactions.[1][2]
Reaction Mechanism
The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism.[5] Initially, the carboxylic acid reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, to form an acyl bromide.[6][7][8] The acyl bromide readily tautomerizes to its enol form. This enol intermediate is then rapidly brominated at the α-carbon.[5][7][9] The resulting α-bromo acyl bromide can then undergo hydrolysis during the workup to yield the final α-bromo carboxylic acid product.[5][6]
Experimental Protocol
This protocol details the synthesis of 2-bromobutanoic acid from butanoic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 1.0 mol | Sigma-Aldrich, ≥99% |
| Red Phosphorus | P | 30.97 | Catalytic amount | Acros Organics, 98.9% |
| Bromine | Br₂ | 159.81 | 1.1 mol | Fisher Scientific, 99.5% |
| Thionyl Chloride (optional) | SOCl₂ | 118.97 | 1.1 eq | Alfa Aesar, 99% |
| Water | H₂O | 18.02 | As needed | Distilled |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the flask with butanoic acid (1.0 mol) and a catalytic amount of red phosphorus.
-
Bromine Addition: Slowly add bromine (1.1 mol) to the reaction mixture through the dropping funnel. The addition should be done cautiously to control the exothermic reaction. Some procedures may call for the initial formation of an acid chloride using a reagent like thionyl chloride before the addition of bromine and phosphorus.[6][10]
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete, which is often indicated by the disappearance of the red bromine color. The reaction conditions can be harsh, requiring high temperatures and extended reaction times.[6][9]
-
Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to hydrolyze the intermediate α-bromo acyl bromide to 2-bromobutanoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acids and bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromobutanoic acid. The boiling point of 2-bromobutanoic acid is reported to be between 99-103°C at 10 mmHg.[3][4]
Safety Precautions: Bromine and thionyl chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Physicochemical Properties of 2-Bromobutanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₂ | [3] |
| Molecular Weight | 167.00 g/mol | [3] |
| Appearance | Colorless clear liquid | [3][4] |
| Density | 1.567 g/mL | [3] |
| Melting Point | -4 °C | [3] |
| Boiling Point | 99-103 °C at 10 mmHg | [3][4] |
| Purity (Typical) | ≥99.0% (GC) | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [1][11] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reactant Ratio (Butanoic Acid:Bromine) | 1:1.1 |
| Catalyst | Red Phosphorus |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Typical Yield | 85% (as reported for a similar α-bromo ester synthesis)[6] |
Visualizations
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Caption: Experimental Workflow for 2-Bromobutanoic Acid Synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. innospk.com [innospk.com]
- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Synthesis of Levetiracetam Utilizing (S)-2-Bromobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Levetiracetam, a prominent anti-epileptic agent. The described synthetic pathway commences with racemic 2-bromobutanoic acid, which is converted to a key chiral intermediate, (S)-2-aminobutanamide, through a resolution process. This intermediate is then utilized in the final steps to yield Levetiracetam.
Introduction
Levetiracetam, the (S)-enantiomer of etiracetam, is a widely prescribed second-generation antiepileptic drug. Its synthesis requires a stereoselective approach to ensure the formation of the desired enantiomer, as the pharmacological activity resides primarily in the (S)-isomer. One common industrial strategy involves the resolution of a racemic intermediate derived from 2-bromobutanoic acid. This document outlines the key steps of this synthetic route, providing detailed experimental protocols and quantitative data to guide researchers in the replication and optimization of this process.
Overall Synthesis Workflow
The synthesis of Levetiracetam from racemic 2-bromobutanoic acid can be conceptually divided into three main stages:
-
Synthesis of Racemic 2-Aminobutanamide: Conversion of 2-bromobutanoic acid to its corresponding racemic amide.
-
Chiral Resolution: Separation of the desired (S)-2-aminobutanamide from the racemic mixture.
-
Synthesis of Levetiracetam: Conversion of (S)-2-aminobutanamide hydrochloride to the final active pharmaceutical ingredient (API).
Experimental Protocols
Stage 1: Synthesis of Racemic 2-Aminobutanamide from 2-Bromobutanoic Acid
This stage involves the conversion of the carboxylic acid group of 2-bromobutanoic acid to an amide, followed by the substitution of the bromine atom with an amino group.
Protocol 1: Synthesis of Racemic 2-Bromobutanamide
-
In a suitable reaction vessel, charge 2-bromobutanoic acid and an ether solvent (e.g., diethyl ether or diisopropyl ether).
-
Cool the mixture to a temperature between -5°C and 0°C.
-
Slowly add thionyl chloride (1.0 equivalent) to the stirred solution.
-
Subsequently, add 28% aqueous ammonia (2.0 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 4-6 hours at 5°C.
-
Separate the organic layer, wash it with water, and concentrate it under reduced pressure to obtain crude 2-bromobutanamide as a solid.
Protocol 2: Synthesis of Racemic 2-Aminobutanamide
-
To a reaction vessel, add the crude 2-bromobutanamide from the previous step and 28% aqueous ammonia.
-
Heat the mixture to 60°C and stir for 10-20 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, evaporate the solvent to dryness.
-
Recrystallize the resulting solid from methanol to yield purified DL-2-aminobutanamide.[1]
| Parameter | Value | Reference |
| 2-Bromobutanamide Yield | 90.4% | [1] |
| DL-2-Aminobutanamide Yield | 70-74% | [1] |
Table 1: Quantitative data for the synthesis of racemic 2-aminobutanamide.
Stage 2: Chiral Resolution of Racemic 2-Aminobutanamide
This critical step isolates the desired (S)-enantiomer by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid.
Protocol 3: Resolution of (S)-2-Aminobutanamide
-
Suspend racemic 2-aminobutanamide (1.0 eq) in methanol.
-
Add L-(+)-tartaric acid (1.0-1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux for approximately 30 minutes, during which a salt will precipitate.
-
Cool the mixture to 40-50°C and filter the solid.
-
The collected solid is the (S)-(+)-2-aminobutanamide tartrate salt.
Protocol 4: Conversion to (S)-2-Aminobutanamide Hydrochloride
-
Suspend the (S)-(+)-2-aminobutanamide tartrate salt in isopropanol.
-
Cool the mixture to below -5°C.
-
Add a solution of hydrogen chloride in isopropanol (1.5 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and collect the precipitated (S)-2-aminobutanamide hydrochloride by filtration.[2]
| Parameter | Value | Reference |
| (S)-(+)-2-aminobutanamide tartrate salt Yield | Approx. 83 g from 102 g of racemic amide | European Patent EP1879861A2 |
| Optical Purity (e.e.) | ≥99% | European Patent EP2524910A1 |
Table 2: Quantitative data for the chiral resolution step.
Stage 3: Synthesis of Levetiracetam
The final stage involves the acylation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.
Protocol 5: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide
-
In a reaction vessel, suspend (S)-2-aminobutanamide hydrochloride (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile.
-
Cool the mixture to between -5°C and 0°C.
-
Add a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.02 eq).
-
Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in acetonitrile.
-
Allow the reaction to warm to 20°C and stir for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The residue can be purified by slurrying in ethyl acetate to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[3]
Protocol 6: Cyclization to Levetiracetam
-
Dissolve the (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide intermediate and tetrabutylammonium bromide in dichloromethane.
-
Cool the solution to between -5°C and 0°C.
-
Slowly add powdered potassium hydroxide.
-
Allow the reaction to slowly warm to room temperature and stir for 30 minutes.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain pure Levetiracetam.[3]
| Parameter | Value | Reference |
| (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide Yield | 93.4% | [3] |
| Levetiracetam Yield (from intermediate) | 80.9% | [3] |
| Levetiracetam Purity | >99.5% | U.S. Patent US20040259933A1 |
| Levetiracetam Melting Point | 116-120°C | Chinese Patent CN102382027A |
Table 3: Quantitative data for the final synthesis of Levetiracetam.
Conclusion
The synthetic route to Levetiracetam starting from racemic 2-bromobutanoic acid via the chiral resolution of the intermediate 2-aminobutanamide is a well-established and industrially viable process. The protocols and data presented in these application notes provide a detailed framework for researchers and drug development professionals to successfully synthesize this important antiepileptic drug. Careful control of reaction conditions, particularly during the resolution and cyclization steps, is crucial for achieving high yields and enantiomeric purity.
References
- 1. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 2. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 3. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of (S)-2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of (S)-2-Bromobutanoic acid, a valuable chiral building block in the synthesis of various pharmaceuticals. The protocols cover three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the substrate and desired outcome, particularly concerning the preservation of stereochemical integrity.
Introduction
This compound is a key intermediate in the synthesis of numerous chiral compounds, including the anti-epileptic drug Levetiracetam. The esterification of this acid is a fundamental transformation, and the choice of method can significantly impact reaction efficiency, yield, and the preservation of the stereocenter's configuration. These protocols are designed to provide researchers with a reliable starting point for the synthesis of various esters of this compound.
Data Summary
The following table summarizes typical yields for the esterification of this compound using different methods and alcohols. Please note that yields can vary based on specific reaction conditions and the scale of the reaction.
| Esterification Method | Alcohol | Product | Typical Yield (%) | Enantiomeric Excess (%) |
| Fischer Esterification | Methanol | Methyl (S)-2-bromobutanoate | 65-99%[1] | High (retention) |
| Fischer Esterification | Ethanol | Ethyl (S)-2-bromobutanoate | Not specified | High (retention) |
| Steglich Esterification | Isopropanol | Isopropyl (S)-2-bromobutanoate | High[2] | High (retention) |
| Steglich Esterification | Benzyl Alcohol | Benzyl (S)-2-bromobutanoate | High[2] | High (retention) |
| Mitsunobu Reaction | Phenol | Phenyl (S)-2-bromobutanoate | High (inversion)[3] | High (inversion)[3] |
Experimental Protocols
Fischer Esterification of this compound with Methanol
This method is a classic, acid-catalyzed esterification suitable for primary and secondary alcohols.[4][5] It is a reversible reaction, and thus, an excess of the alcohol is typically used to drive the equilibrium towards the product.[1]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (S)-2-bromobutanoate.
-
Purify the crude product by vacuum distillation if necessary.
Expected Outcome: This procedure typically affords methyl (S)-2-bromobutanoate in good to excellent yields with retention of the stereochemical configuration.
Steglich Esterification of this compound with Isopropanol
The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] It is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[6]
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isopropyl (S)-2-bromobutanoate by column chromatography on silica gel.
Expected Outcome: The Steglich esterification typically provides high yields of the corresponding ester with retention of stereochemistry.[2]
Mitsunobu Reaction of this compound with Phenol
The Mitsunobu reaction allows for the esterification of acidic nucleophiles, such as phenols, with primary or secondary alcohols under mild, neutral conditions.[3][8] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center.[3] However, in the case of esterifying a carboxylic acid, the stereocenter of the acid remains unaffected. For the purpose of demonstrating the versatility of this reaction, a protocol for the esterification of an alcohol with this compound is provided, which would result in inversion at the alcohol's stereocenter if it were chiral.
Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.2 eq), phenol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired phenyl (S)-2-bromobutanoate from triphenylphosphine oxide and the hydrazine byproduct.
Expected Outcome: The Mitsunobu reaction is known for its high yields and clean inversion of stereochemistry when a chiral alcohol is used.[3] When esterifying a chiral carboxylic acid, the stereocenter of the acid is preserved.
Visualizations
The following diagrams illustrate the general workflows for the described esterification protocols.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: Derivatization of (S)-2-Bromobutanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromobutanoic acid is a chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a crucial aspect of quality control in drug development and manufacturing.
Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar compounds such as carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[1] Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a given analytical method.[2][3] For the GC analysis of this compound, derivatization is employed to increase its volatility and thermal stability.
This application note provides detailed protocols for two primary strategies for the derivatization of this compound for GC analysis:
-
Indirect Chiral Separation: Formation of diastereomeric derivatives using a chiral derivatizing agent, followed by separation on a conventional achiral GC column.[4]
-
Direct Chiral Separation: Formation of an achiral derivative to enhance volatility, followed by separation of the enantiomers on a chiral GC stationary phase.[5][6]
Experimental Protocols
This protocol describes the formation of diastereomeric esters by reacting this compound with a chiral alcohol, (R)-(-)-2-butanol. The resulting diastereomers can be separated on a standard achiral GC column.
Reagents and Materials:
-
This compound
-
(R)-(-)-2-Butanol
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Heating block or water bath
-
Vortex mixer and centrifuge
-
Gas-tight syringes
Procedure:
-
Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
Add 1 mL of anhydrous toluene and 200 µL of (R)-(-)-2-butanol to the vial.
-
Carefully add 50 µL of thionyl chloride to the mixture. (Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood).
-
Seal the vial tightly and heat at 60°C for 1 hour to facilitate the esterification reaction.
-
After cooling to room temperature, carefully add 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and excess reagents.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The resulting solution is now ready for injection into a GC system equipped with an achiral capillary column.
This method involves the conversion of this compound to its methyl ester, which increases its volatility for analysis on a chiral GC column. The Fischer esterification method is commonly used for this purpose.[7][8]
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Acid catalyst (e.g., concentrated sulfuric acid or 14% Boron trifluoride in methanol)
-
Hexane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials
-
Heating block or reflux apparatus
Procedure:
-
To 1-5 mg of this compound in a reaction vial, add 1 mL of anhydrous methanol.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Seal the vial and heat the mixture at 70°C for 2 hours.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic (hexane) layer to a new vial.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The sample is now ready for analysis on a GC system equipped with a suitable chiral stationary phase.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained using the described derivatization protocols. Actual results may vary based on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Data for Diastereomeric Esters on an Achiral Column
| Analyte | Derivatizing Agent | GC Column | Retention Time of Diastereomer 1 (min) | Retention Time of Diastereomer 2 (min) | Separation Factor (α) |
| 2-Bromobutanoic acid | (R)-(-)-2-Butanol | DB-5 (or equivalent) | 15.8 | 16.2 | 1.025 |
| 2-Bromobutanoic acid | (-)-Menthol | DB-17 (or equivalent) | 25.4 | 26.1 | 1.028 |
Table 2: Chromatographic Data for Achiral Esters on a Chiral Column
| Analyte | Derivatizing Agent | GC Column | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Resolution (Rs) |
| Methyl 2-bromobutanoate | Methanol | Chirasil-DEX CB | 12.5 | 12.9 | 1.8 |
| Ethyl 2-bromobutanoate | Ethanol | Rt-βDEXsm | 14.2 | 14.7 | 2.1 |
Visualizations
Caption: Experimental workflow for the derivatization and GC analysis of this compound.
Caption: Logical relationship in diastereomeric derivatization for GC analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of (S)-2-Bromobutanoic Acid in Asymmetric Synthesis: Application Notes and Protocols
(S)-2-Bromobutanoic acid is a valuable chiral building block in asymmetric synthesis, primarily utilized for the introduction of a stereogenic center in the development of active pharmaceutical ingredients (APIs). Its utility lies in its bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom, a good leaving group for nucleophilic substitution reactions. This allows for the stereospecific introduction of the (S)-configured ethyl group into a target molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of key pharmaceutical intermediates.
Application 1: Synthesis of (S)-2-Aminobutyramide, a Key Intermediate for Levetiracetam
This compound is a crucial starting material in a common synthetic route to Levetiracetam, an anticonvulsant medication. The synthesis involves the initial conversion of this compound to (S)-2-aminobutyramide, which retains the stereochemistry at the chiral center. This is typically achieved through a two-step process involving ammonolysis of the corresponding acid chloride or ester. A more direct approach starts with racemic 2-bromobutyric acid, followed by resolution of the resulting 2-aminobutyramide.
A patented method describes a process starting with 2-bromobutyric acid, which undergoes an ammonolysis reaction to produce 2-aminobutyramide.[1] The racemic 2-aminobutyramide is then resolved using L-(+)-tartaric acid to selectively crystallize the (S)-(+)-2-aminobutyramide tartrate salt.[1] This enantiomerically enriched intermediate is then used in the subsequent steps to synthesize Levetiracetam.[1]
Experimental Protocol: Synthesis and Resolution of 2-Aminobutyramide from 2-Bromobutyric Acid
This protocol is adapted from a patented industrial process.[1]
Step 1: Ammonolysis of 2-Bromobutyric Acid
-
Reaction Setup: A suitable pressure reactor is charged with 2-bromobutyric acid.
-
Ammonolysis: The reactor is cooled and charged with aqueous ammonia. The reaction mixture is heated, and the pressure is maintained within a specified range.
-
Work-up: After the reaction is complete, the mixture is concentrated to dryness. Methanol is added to the residue to induce crystallization of 2-aminobutyramide.
-
Isolation: The solid 2-aminobutyramide is collected by filtration and dried.
Step 2: Resolution of (±)-2-Aminobutyramide
-
Dissolution: The racemic 2-aminobutyramide is dissolved in methanol.
-
Resolving Agent: A solution of L-(+)-tartaric acid in methanol is added to the 2-aminobutyramide solution, along with a catalytic amount of salicylic aldehyde.
-
Crystallization: The mixture is stirred, allowing for the selective crystallization of (S)-(+)-2-aminobutyramide tartrate.
-
Isolation: The crystalline solid is collected by filtration, washed with methanol, and dried.
Data Presentation
| Step | Reactant | Product | Reagents | Molar Yield | Purity |
| 1 | 2-Bromobutyric acid | (±)-2-Aminobutyramide | Aqueous Ammonia | >85% | >98% |
| 2 | (±)-2-Aminobutyramide | (S)-(+)-2-Aminobutyramide Tartrate | L-(+)-Tartaric acid, Salicylic aldehyde | >88% (for the S-enantiomer) | >99.9% |
Note: The yields and purities are based on the data reported in the patent CN102382027A.[1] The patent does not specify the enantiomeric excess after resolution, but the high purity of the final Levetiracetam product suggests a very high enantiomeric purity of the intermediate.
Logical Workflow for Levetiracetam Synthesis
Caption: Synthetic pathway to (S)-Levetiracetam.
Application 2: this compound as a Chiral Auxiliary
Beyond its role as a direct precursor, derivatives of this compound can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
While direct use of this compound as an auxiliary is less common, its derivatives, such as amides or esters, can be utilized to control the stereochemistry of enolate alkylation or aldol reactions. The bulky chiral fragment shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus inducing asymmetry.
Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound (General Procedure)
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from a chiral acid, which is a common strategy in asymmetric synthesis. A similar principle can be applied using derivatives of this compound.
-
Preparation of the Chiral Auxiliary Adduct:
-
This compound is converted to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
The resulting acid chloride is then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine or n-butyllithium) to form the N-acyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) is added to generate the corresponding enolate.
-
The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary is cleaved from the alkylated product. Common methods include hydrolysis with aqueous acid or base, or reduction with a hydride reagent (e.g., lithium borohydride) to yield the corresponding carboxylic acid, ester, or alcohol.
-
-
Purification and Analysis:
-
The product is purified by chromatography to separate the desired diastereomer.
-
The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by chiral HPLC or NMR analysis of a suitable derivative.
-
Data Presentation
| Step | Substrate | Product | Key Reagents | Diastereomeric Ratio (d.r.) |
| 2 | N-Acyl Oxazolidinone | Alkylated N-Acyl Oxazolidinone | Strong Base, Alkyl Halide | Typically >90:10 |
Note: The diastereomeric ratio is highly dependent on the specific chiral auxiliary, substrate, electrophile, and reaction conditions.
Logical Workflow for Asymmetric Alkylation
Caption: Asymmetric alkylation using a chiral auxiliary.
References
Application Notes and Protocols: (S)-2-Bromobutanoic Acid as a Chiral Resolving Agent
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. (S)-2-Bromobutanoic acid is a chiral carboxylic acid that can be employed as a resolving agent for racemic bases, such as amines, through the formation of diastereomeric salts. This document provides detailed application notes and protocols for the use of this compound in this capacity, targeting researchers, scientists, and professionals in drug development.
The fundamental principle behind this resolution technique lies in the reaction of the racemic mixture (containing both R and S enantiomers of a base) with a single enantiomer of a chiral acid, in this case, this compound. This reaction forms a mixture of diastereomeric salts: [(S)-acid • (R)-base] and [(S)-acid • (S)-base]. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility, which allows for their separation through methods like fractional crystallization. Once separated, the individual enantiomers of the base can be recovered by treating the diastereomeric salts with a strong base.
Applications
This compound serves as a valuable resolving agent for a variety of racemic primary, secondary, and tertiary amines. Its application is particularly relevant in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Experimental Protocols
The following protocols provide a general framework for the resolution of a racemic amine using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific substrate.
Protocol 1: Formation and Separation of Diastereomeric Salts
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic amine in an appropriate solvent (e.g., ethanol, methanol, acetone, or a mixture). The choice of solvent is critical and often determined empirically to achieve differential solubility of the diastereomeric salts.
-
Addition of Resolving Agent: Add an equimolar amount of this compound to the solution. The resolving agent can be added as a solid or as a solution in the same solvent.
-
Crystallization: Allow the mixture to stand at a controlled temperature (e.g., room temperature or below) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.
-
Isolation: Collect the precipitated crystals by filtration.
-
Purification: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The diastereomeric purity of the crystals can be enhanced by recrystallization.
Protocol 2: Recovery of the Enantiomer
-
Salt Dissolution: Dissolve the isolated diastereomeric salt in water.
-
Basification: Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution to deprotonate the amine and liberate the free enantiomer.
-
Extraction: Extract the liberated enantiopure amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Isolation: Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure enantiomer.
-
Recovery of Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with a strong acid (e.g., hydrochloric acid) and extracted with an organic solvent to recover the resolving agent for reuse.
Data Presentation
The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved amine. The diastereomeric excess (d.e.) of the crystallized salt is also a key parameter.
| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| Racemic Amine A | This compound | Ethanol | 95 | 45 | 98 |
| Racemic Amine B | This compound | Acetone | 92 | 40 | 96 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific racemic amine and experimental conditions.
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow of chiral resolution using this compound.
Diagram 2: Logical Relationship of Chiral Resolution
Caption: Logical steps in diastereomeric salt resolution.
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-Bromobutanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of (S)-2-Bromobutanoic acid via vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound in a direct question-and-answer format.
Question: My distillation is running, but no distillate is collecting in the receiving flask. What should I do?
Answer: This is a common issue that can stem from several factors:
-
Inadequate Vacuum: The pressure in the system may not be low enough to reduce the boiling point sufficiently. Verify that all joints are properly greased and sealed to prevent leaks.[1] Check your vacuum pump for proper function and ensure the vacuum tubing is intact. A vacuum gauge is essential for monitoring the system pressure.
-
Insufficient Heating: The heating mantle temperature may be too low. The temperature of the feed should be close to the temperature of the feed tray to ensure proper separation.[2] Gradually increase the heat, but do not exceed the decomposition temperature of the acid.
-
Poor Insulation: The distillation column and head may be losing too much heat to the environment, causing the vapor to condense before it reaches the condenser.[1] Insulate the column with glass wool or aluminum foil to minimize heat loss.[3]
-
System Not at Equilibrium: Distillation requires time to reach a state of equilibrium between the liquid and vapor phases. Allow the system to stabilize before expecting to collect the distillate.
Question: The liquid in the distillation flask is bumping violently. How can I stop this?
Answer: Bumping, or sudden, violent boiling, is a significant hazard in vacuum distillation.
-
Stirring is Essential: You must use a magnetic stir bar and stir plate to ensure smooth boiling.[3][4] The stirring action provides nucleation sites, preventing the liquid from superheating.
-
Do Not Use Boiling Chips: Boiling chips are ineffective under vacuum because the trapped air in their pores is quickly removed, rendering them useless.[3][4] Always use a mechanical stirrer or a magnetic stir bar.
Question: The pressure in my system keeps fluctuating or won't go low enough. What is the cause?
Answer: Stable, low pressure is critical for successful vacuum distillation.[5][6]
-
System Leaks: The most common cause is a leak in the apparatus. Carefully inspect and re-grease all ground-glass joints.[4] Ensure the vacuum hose is securely attached and has no cracks.
-
Vacuum Source Issues: If using a water aspirator, fluctuations in water pressure will affect the vacuum.[3] For more consistent and lower pressures, a rotary vane vacuum pump is recommended.
-
Contaminated Pump Oil: If using an oil-based pump, contaminated oil will prevent it from reaching its ultimate vacuum level. Change the pump oil if it appears cloudy or discolored.
-
Inadequate Vacuum Trap: A properly functioning vacuum trap, often cooled with dry ice/acetone, is necessary to protect the pump from corrosive vapors and maintain its integrity.[4]
Question: My final product is dark or discolored. What went wrong?
Answer: A discolored distillate often indicates thermal decomposition. This compound, like many organic compounds, can decompose at high temperatures.[7]
-
Temperature is Too High: The primary solution is to distill at a lower temperature. This can be achieved by improving the vacuum to further reduce the compound's boiling point.[8]
-
Heating Mantle Setting: Avoid excessively high heating mantle settings. Heat the flask gradually and evenly.
Question: I am concerned about racemization of the (S)-enantiomer. How can I minimize this risk?
Answer: Racemization can occur if the chiral center is subjected to conditions that allow for inversion of stereochemistry, such as high heat.
-
Lowest Possible Temperature: The most effective way to prevent racemization is to perform the distillation at the lowest possible temperature.[9] This requires achieving a high vacuum (low pressure).
-
Minimize Distillation Time: Prolonged exposure to heat increases the risk. Ensure your setup is efficient to minimize the time the compound spends at an elevated temperature.
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound?
Understanding the physical properties is essential for planning the purification.
| Property | Value | Source |
| Molecular Formula | C4H7BrO2 | [10][11][12] |
| Molar Mass | 167.00 g/mol | [11][13][14] |
| Appearance | Colorless to clear yellow oily liquid | [10][11] |
| Density | ~1.567 g/mL at 25 °C | [10][11] |
| Melting Point | -4 °C | [10][11][14] |
| Refractive Index | n20/D 1.474 | [10] |
What is the expected boiling point of this compound under vacuum?
The boiling point is highly dependent on the system pressure. Distilling at a lower pressure allows for a significantly lower boiling temperature.[6]
| Pressure | Boiling Point |
| Atmospheric (~760 mmHg) | 217 °C (Decomposition may occur)[12] |
| 33.25 kPa (~250 mmHg) | 181-182 °C[10] |
| 10 mmHg | 99-103 °C[10] |
| 3.33 kPa (~25 mmHg) | 127-128 °C[10] |
| 1.6 kPa (~12 mmHg) | 107 °C[10] |
Why is vacuum distillation the preferred purification method?
Vacuum distillation is used for compounds that have very high boiling points or are sensitive to heat.[5][6][15] By reducing the pressure, the boiling point of this compound is lowered, which prevents thermal decomposition and potential racemization that could occur at atmospheric pressure.[7]
What materials and equipment are needed for the distillation?
Due to the corrosive nature of halogenated acids, especially when heated, appropriate materials are crucial.[16]
-
Glassware: Use high-quality borosilicate glassware and inspect every piece for cracks or defects before starting, as imperfections can lead to implosion under vacuum.[3]
-
Column Packing: For fractional distillation, packing materials like Raschig rings or glass helices can be used to increase the surface area for separation.[17][18] Glass is chemically inert and suitable for this application.[17]
-
Joints: All ground-glass joints must be properly greased with a suitable vacuum grease to ensure an airtight seal.[3]
-
Vacuum Pump: A chemical-resistant diaphragm pump or an oil-lubricated rotary vane pump with a cold trap is recommended for achieving the necessary low pressure.[5][8]
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the purification of this compound.
1. Apparatus Assembly: a. Secure a round-bottom flask of appropriate size to a stand over a heating mantle. b. Add a magnetic stir bar to the flask. c. Attach a Claisen adapter to the flask. A Claisen adapter is recommended to prevent bumping liquid from contaminating the distillate.[4] d. Place a thermometer with an adapter in the central neck of the Claisen adapter, ensuring the bulb is positioned just below the side arm leading to the condenser. e. Attach a short-path distillation head or a condenser to the side arm of the Claisen adapter. f. Connect a receiving flask to the end of the condenser or distillation head. g. Grease all joints lightly but thoroughly to ensure a complete seal.[3] h. Connect the vacuum adapter to a vacuum trap, and then to the vacuum pump, using thick-walled vacuum tubing.
2. Distillation Procedure: a. Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity. b. Turn on the condenser cooling water. c. Begin stirring the liquid with the magnetic stirrer. d. Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as dissolved gases are removed.[4][19] e. Once a stable, low pressure is achieved, begin to gently heat the distillation flask with the heating mantle. f. Increase the temperature gradually until the liquid begins to boil and vapor condenses on the thermometer. Record the temperature and pressure. g. Collect the purified this compound in the receiving flask. Discard any initial low-boiling forerun.
3. Shutdown Procedure: a. Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.[3] b. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents back-suction of air or pump oil into your purified product.[3] c. Turn off the condenser water and disassemble the apparatus.
Visual Guides
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting a lack of distillate.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. How To [chem.rochester.edu]
- 8. buschvacuum.com [buschvacuum.com]
- 9. Optically active 2-bromobutane undergoes racemization on treatmen... | Study Prep in Pearson+ [pearson.com]
- 10. chembk.com [chembk.com]
- 11. innospk.com [innospk.com]
- 12. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-bromobutanoic acid [stenutz.eu]
- 15. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 16. customcontrols.co.nz [customcontrols.co.nz]
- 17. distilmate.com [distilmate.com]
- 18. Column Packing Material | ChemScience [chemscience.com]
- 19. Sciencemadness Discussion Board - Problem when trying to vacuum distil a compound. - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing yield and purity in (S)-2-Bromobutanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Bromobutanoic acid. Our aim is to help you optimize for both high yield and excellent enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Hell-Volhard-Zelinsky (HVZ) reaction is resulting in a low yield of 2-bromobutanoic acid. What are the common causes?
Low yields in the HVZ reaction can stem from several factors.[1] Incomplete conversion of the starting butanoic acid is a primary suspect. This can be due to insufficient brominating agent (Br₂) or catalyst (PBr₃ or red phosphorus).[2] Additionally, harsh reaction conditions, such as excessively high temperatures, can lead to the formation of β-unsaturated carboxylic acids as byproducts.[3] Moisture in the reaction setup can also consume the phosphorus tribromide catalyst, hindering the reaction.
Q2: I'm observing significant amounts of unreacted butanoic acid in my final product. How can I improve the conversion rate?
To enhance the conversion rate, ensure that at least a stoichiometric amount of bromine is used. An excess of bromine is often employed to drive the reaction to completion.[1] The catalytic amount of PBr₃ is crucial; in practice, a molar equivalent is often used to overcome slow reaction kinetics.[4] Verifying that all reagents are anhydrous and performing the reaction under an inert atmosphere can also improve the efficiency of the catalyst.
Q3: My product shows low enantiomeric excess (ee). What is causing the racemization?
The standard Hell-Volhard-Zelinsky reaction is not stereoselective and will produce a racemic mixture of 2-bromobutanoic acid.[1][5] This is because the reaction proceeds through a planar enol intermediate, which can be attacked by bromine from either face with equal probability. If you are starting with an enantiopure material and observing a loss of stereochemistry, it is likely due to the reaction conditions promoting enolization and subsequent non-stereoselective bromination.
Q4: How can I synthesize this compound with high enantiomeric purity?
For a highly enantioselective synthesis, it is recommended to start with a chiral precursor. A reliable method involves the use of (S)-2-aminobutanoic acid (L-2-aminobutanoic acid).[6] This method allows for the conversion of the amino group to a bromine atom with retention of stereochemistry, leading to the desired (S)-enantiomer with high enantiopurity.
Q5: What are the key parameters to control during the synthesis from (S)-2-aminobutanoic acid to maintain high ee?
Maintaining the stereochemical integrity during the conversion of the amino group is paramount. This typically involves a diazotization reaction followed by bromide displacement. Careful control of temperature is critical to minimize side reactions and prevent racemization. The choice of reagents and the reaction medium also play a significant role in preserving the enantiomeric excess.
Q6: I am seeing byproducts in my final product. What are the likely side reactions?
Besides the formation of β-unsaturated acids at high temperatures, another common side reaction is polybromination, especially if a large excess of bromine is used.[7] If an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester will be formed.[4][8]
Q7: What is the best method for purifying the final this compound product?
Purification of the final product can be achieved through several methods. For racemic mixtures, vacuum distillation is a common technique.[9] To separate enantiomers or to purify a product with high enantiomeric excess, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is often employed.[10] Fractional crystallization of diastereomeric salts, formed by reacting the carboxylic acid with a chiral base, is another effective method for resolution.[11]
Data Presentation
Table 1: Typical Reaction Conditions for Racemic 2-Bromobutanoic Acid Synthesis via HVZ Reaction
| Parameter | Condition | Source |
| Starting Material | Butanoic Acid | [9] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Catalyst | Red Phosphorus (P) or Phosphorus Tribromide (PBr₃) | [2] |
| Temperature | Elevated temperatures, reflux | [8] |
| Work-up | Aqueous | [4] |
| Typical Yield | Up to 80% | [12] |
Table 2: Comparison of Synthesis Strategies for this compound
| Synthesis Method | Starting Material | Key Features | Expected Enantiomeric Excess (ee) | Source |
| Hell-Volhard-Zelinsky | Butanoic Acid | Racemic product | ~0% | [1][5] |
| Stereospecific Conversion | (S)-2-Aminobutanoic Acid | Retention of stereochemistry | High (>95%) | [6] |
| Kinetic Resolution | Racemic 2-Bromobutanoic Acid | Separation of enantiomers | Can be high depending on the method | [11] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
-
Setup: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagents: Charge the flask with butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).
-
Reaction: Gently heat the mixture. Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux until the evolution of HBr gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The crude product can be purified by vacuum distillation.[9]
Protocol 2: Synthesis of this compound from (S)-2-Aminobutanoic Acid
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the flask in an ice-salt bath.
-
Reagents: Dissolve (S)-2-aminobutanoic acid (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature.
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Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Purification: Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the product can be further purified by chiral chromatography to ensure high enantiomeric purity.[10]
Visualizations
Caption: Experimental workflow for the Hell-Volhard-Zelinsky synthesis.
Caption: Workflow for enantioselective synthesis from (S)-2-aminobutanoic acid.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 7. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. innospk.com [innospk.com]
- 10. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
Common side reactions and byproducts in the bromination of butyric acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of butyric acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.
Troubleshooting Guide
Issue: Low Yield of α-Bromobutyric Acid
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Question: My reaction has a low yield of the desired 2-bromobutanoic acid. What are the potential causes and solutions?
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Answer: Low yields can stem from several factors:
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Incomplete reaction: The Hell-Volhard-Zelinsky reaction can be slow.[1] Ensure the reaction has been given sufficient time to proceed to completion. Reaction times can be lengthy, sometimes requiring overnight reflux.[2]
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Insufficient catalyst: A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is crucial for the reaction to proceed.[3][4] Ensure the correct stoichiometry of the catalyst is used. In practice, a molar equivalent of PBr₃ is often used to overcome slow reaction kinetics.[1]
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Moisture contamination: Water can react with the phosphorus tribromide and the acyl bromide intermediate, hindering the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.
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Loss of bromine: Bromine is volatile. Ensure your reaction setup includes a well-sealed reflux condenser to prevent the loss of bromine vapor.
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Issue: Formation of Significant Byproducts
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Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
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Answer: The most common byproducts are 2,2-dibromobutanoic acid and α-bromo esters.
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Polybromination (2,2-dibromobutanoic acid): This occurs when an excess of bromine is used, leading to the substitution of both alpha-hydrogens.[5] To minimize this, use a stoichiometric amount of bromine relative to butyric acid. A slight excess may be necessary to ensure complete conversion, but large excesses should be avoided.
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α-Bromo Ester Formation: This byproduct forms if an alcohol is present during the workup or as a solvent. The highly reactive α-bromo acyl bromide intermediate will react with alcohols to form the corresponding ester.[2][6] To avoid this, use water for the hydrolysis of the α-bromo acyl bromide to the desired carboxylic acid.[3][7]
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Issue: Reaction Fails to Initiate
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Question: My bromination reaction is not starting. What should I check?
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Answer:
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Catalyst activity: Ensure the phosphorus tribromide or red phosphorus is of good quality. Red phosphorus can sometimes be coated with an inactive layer.
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Temperature: The reaction often requires heating to initiate.[2] Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.
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Mixing: Ensure adequate stirring to allow for proper mixing of the reactants.
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Frequently Asked Questions (FAQs)
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What is the primary mechanism of the bromination of butyric acid? The bromination of butyric acid is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3] The reaction proceeds in several steps:
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Butyric acid reacts with phosphorus tribromide (PBr₃) to form butanoyl bromide.[3][7]
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The butanoyl bromide then tautomerizes to its enol form.[8]
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The enol reacts with bromine (Br₂) at the alpha-carbon to form 2-bromobutanoyl bromide.[8]
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Finally, the 2-bromobutanoyl bromide is hydrolyzed with water to yield 2-bromobutanoic acid.[7]
-
-
Can I use other halogens in this reaction? The Hell-Volhard-Zelinsky reaction is most effective for bromination and chlorination.[9] Iodination and fluorination are generally not feasible under these conditions.[10][11]
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What are the main side reactions to be aware of? The most common side reactions are polybromination at the alpha-carbon (formation of 2,2-dibromobutanoic acid) if excess bromine is used, and the formation of α-bromo esters if an alcohol is used during the workup instead of water.[2][5] At very high temperatures, elimination of hydrogen bromide to form β-unsaturated carboxylic acids can also occur.[10][11]
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How can I control the extent of bromination? The stoichiometry of bromine is the key to controlling the degree of bromination. For mono-bromination, use approximately one equivalent of bromine. Using a large excess of bromine will lead to di-bromination.[5]
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What is the role of phosphorus tribromide (PBr₃)? Phosphorus tribromide acts as a catalyst to convert the carboxylic acid into an acyl bromide.[12] The acyl bromide is more readily enolized than the carboxylic acid itself, which is a crucial step for the subsequent α-bromination.[8]
Quantitative Data on Byproducts
The following table summarizes the expected products and byproducts in the bromination of butyric acid under different conditions.
| Reactant Ratio (Butyric Acid:Br₂) | Reaction Conditions | Major Product | Major Byproduct(s) | Typical Yield of Major Product | Typical Yield of Byproduct(s) |
| 1:1.1 | PBr₃ (cat.), Heat, then H₂O workup | 2-Bromobutanoic Acid | 2,2-Dibromobutanoic Acid | ~90-95% | <1%[13] |
| 1:2.2 (Excess Br₂) | PBr₃ (cat.), Heat, then H₂O workup | 2,2-Dibromobutanoic Acid | 2-Bromobutanoic Acid | Varies | Significant |
| 1:1.1 | PBr₃ (cat.), Heat, then Ethanol workup | Ethyl 2-bromobutanoate | Ethyl 2,2-dibromobutanoate | High | Varies |
Experimental Protocols
Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
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Butyric acid
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Red phosphorus
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Bromine
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Water
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Heating mantle
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Charging Reactants: To the flask, add butyric acid (1.0 equivalent) and a catalytic amount of red phosphorus (e.g., 0.1 equivalent).
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Addition of Bromine: Slowly add bromine (1.05-1.1 equivalents) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
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Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux and maintain it for several hours (e.g., 4-6 hours or overnight) until the red-brown color of bromine has disappeared.
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Workup:
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Cool the reaction mixture to room temperature.
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Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate 2-bromobutanoyl bromide and any remaining PBr₃. This step can be exothermic and may release HBr gas.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent such as diethyl ether.
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Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter to remove the drying agent.
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Remove the solvent using a rotary evaporator.
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The crude 2-bromobutanoic acid can be purified by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for the bromination of butyric acid.
References
- 1. innospk.com [innospk.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. gauthmath.com [gauthmath.com]
- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. byjus.com [byjus.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
- 13. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
Technical Support Center: Optical Resolution of 2-Bromobutanoic Acid
Welcome to the technical support center for the optical resolution of 2-bromobutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the optical resolution of 2-bromobutanoic acid?
A1: The main challenges in resolving racemic 2-bromobutanoic acid stem from its physical and chemical properties. As enantiomers, the (R)- and (S)-forms have identical physical properties in an achiral environment, making their separation difficult. Key challenges include:
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Diastereomeric Salt Crystallization: Finding a suitable chiral resolving agent and solvent system that leads to the formation of diastereomeric salts with significantly different solubilities is crucial and often requires extensive screening. The crystallization process itself can be sensitive to factors like temperature, concentration, and impurities.
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Enzymatic Resolution: Identifying an enzyme (typically a lipase) with high enantioselectivity for either the acid or its ester derivative can be challenging. Reaction conditions such as the choice of solvent, acyl donor, and temperature must be carefully optimized to achieve high enantiomeric excess (e.e.) and yield.
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Chromatographic Separation: Direct separation of enantiomers by chromatography requires a chiral stationary phase (CSP). Finding a CSP and mobile phase that provide adequate resolution for a small molecule like 2-bromobutanoic acid can be difficult, and derivatization may be necessary to enhance interactions with the stationary phase.
Q2: Which methods are most commonly employed for the resolution of 2-bromobutanoic acid?
A2: The most common methods for resolving 2-bromobutanoic acid and similar chiral carboxylic acids are:
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Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (e.g., strychnine, ephedrine, or phenylethylamine) to form diastereomeric salts.[1][2][3][4] These salts have different physical properties and can be separated by fractional crystallization.[1][2][3][4]
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Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction (often esterification or hydrolysis) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3] Lipases are commonly used for this purpose.
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Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers. This often requires specialized and expensive chiral columns.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue: Low or no crystal formation.
| Possible Cause | Troubleshooting Step |
| Unsuitable Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol) and mixtures with water. |
| Solution is Undersaturated | Slowly evaporate the solvent to increase the concentration of the diastereomeric salt. |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of the racemic acid to the chiral resolving agent. |
Issue: Poor diastereomeric excess (d.e.) of the crystallized salt.
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Diastereomeric Salts | Optimize the crystallization solvent and temperature to maximize the solubility difference between the two diastereomeric salts. A slower cooling rate can improve selectivity. |
| Co-crystallization of the Undesired Diastereomer | Perform multiple recrystallizations of the obtained salt to enrich the desired diastereomer. |
| Racemization of the Resolving Agent or Substrate | Ensure the conditions (e.g., temperature, pH) are not harsh enough to cause racemization. |
Issue: Oily precipitate instead of crystalline solid.
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high | Dilute the solution slightly or increase the crystallization temperature. |
| Presence of Impurities | Purify the starting racemic 2-bromobutanoic acid and the chiral resolving agent before use. |
Enzymatic Kinetic Resolution
Issue: Low or no enzymatic activity.
| Possible Cause | Troubleshooting Step |
| Inactivated Enzyme | Ensure the enzyme has been stored correctly. Avoid extreme temperatures and pH values during the reaction. |
| Inappropriate Solvent | Use a non-polar organic solvent (e.g., hexane, toluene) that does not denature the lipase. |
| Insufficient Water Content (for lipases) | For some lipases, a small amount of water is necessary for activity in organic solvents. Add a controlled amount of water or use a hydrated enzyme preparation. |
Issue: Low enantioselectivity (low e.e. of product and remaining substrate).
| Possible Cause | Troubleshooting Step |
| Non-selective Enzyme | Screen different types of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for the substrate. |
| Suboptimal Temperature | Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. |
| Incorrect Acyl Donor (for esterification) | Vary the alcohol used as the acyl donor. Sterically hindered alcohols can sometimes lead to higher enantioselectivity. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (+)-Ephedrine
This protocol is an illustrative example based on common procedures for resolving chiral carboxylic acids.
Objective: To resolve racemic 2-bromobutanoic acid by forming a diastereomeric salt with (+)-ephedrine.
Methodology:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 16.7 g (0.1 mol) of racemic 2-bromobutanoic acid in 100 mL of acetone.
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In a separate beaker, dissolve 16.5 g (0.1 mol) of (+)-ephedrine in 50 mL of acetone.
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Slowly add the (+)-ephedrine solution to the 2-bromobutanoic acid solution with constant stirring.
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Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
Dry the crystals. This is the first crop of the diastereomeric salt (Salt 1), which should be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, recrystallize Salt 1 from a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature to obtain purified crystals.
-
-
Liberation of the Enantiomer:
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Dissolve the purified diastereomeric salt in 50 mL of water.
-
Add 2 M hydrochloric acid (HCl) dropwise until the pH is approximately 2.
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Extract the aqueous solution three times with 30 mL portions of diethyl ether.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2-bromobutanoic acid.
-
-
Analysis:
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Determine the enantiomeric excess of the obtained acid by chiral GC or HPLC after conversion to a suitable derivative if necessary.
-
Measure the optical rotation using a polarimeter.
-
Illustrative Data (for demonstration purposes):
| Parameter | Value |
| Initial Racemic Acid | 16.7 g |
| Resolving Agent | 16.5 g ((+)-Ephedrine) |
| Yield of Diastereomeric Salt (1st crop) | ~12 g |
| Yield of Enriched 2-Bromobutanoic Acid | ~5.5 g (approx. 66% of one enantiomer) |
| Enantiomeric Excess (e.e.) after one crystallization | >90% |
| Optical Rotation [α]D | (Sign and value depend on the resolved enantiomer) |
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Bromobutanoate
This protocol is a general guide for enzymatic resolution.
Objective: To achieve kinetic resolution of racemic ethyl 2-bromobutanoate via enantioselective hydrolysis using a lipase.
Methodology:
-
Reaction Setup:
-
To a 100 mL flask, add 50 mL of a phosphate buffer solution (0.1 M, pH 7.0).
-
Add 1.95 g (0.01 mol) of racemic ethyl 2-bromobutanoate.
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Add 200 mg of lipase from Candida antarctica (immobilized, e.g., Novozym 435).
-
Stir the mixture at a constant temperature (e.g., 30°C) using a magnetic stirrer.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours).
-
Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.
-
Stop the reaction when the conversion is close to 50% to maximize the enantiomeric excess of both the unreacted ester and the product acid.
-
-
Work-up:
-
When the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the aqueous solution to pH 2 with 2 M HCl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Separate the enriched 2-bromobutanoic acid from the unreacted ethyl 2-bromobutanoate by distillation or column chromatography.
-
Illustrative Data (for demonstration purposes):
| Parameter | Value |
| Substrate | 1.95 g (Ethyl 2-bromobutanoate) |
| Enzyme | 200 mg (Immobilized Lipase) |
| Reaction Time to ~50% Conversion | 8-12 hours |
| Yield of (S)-2-Bromobutanoic Acid | ~0.7 g (~84% of theoretical) |
| e.e. of this compound | >95% |
| Yield of (R)-Ethyl 2-bromobutanoate | ~0.8 g (~82% of theoretical) |
| e.e. of (R)-Ethyl 2-bromobutanoate | >95% |
Visualization of Workflows
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. CN102382027A - Method for preparing levetiracetam - Google Patents [patents.google.com]
- 2. lcms.cz [lcms.cz]
- 3. myexperiment.org [myexperiment.org]
- 4. CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam - Google Patents [patents.google.com]
Improving enantiomeric excess in the synthesis of (S)-2-Bromobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of (S)-2-Bromobutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step to troubleshoot?
A1: The primary step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.
Key Validation Parameters to Verify:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
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Precision: Ensure that repeated measurements of the same sample yield consistent results.
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What should I investigate next?
A2: Scrutinize the purity of all your reagents, solvents, and catalysts. Asymmetric reactions are highly sensitive to trace impurities.
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]
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Solvent Quality: Ensure solvents are anhydrous and free of peroxides, as these can interfere with the reaction.
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Catalyst/Enzyme Activity: For catalytic reactions, ensure the catalyst is active and has been stored correctly. For enzymatic resolutions, verify the enzyme's activity and ensure it has not been denatured.
Q3: I am attempting an enzymatic kinetic resolution of racemic 2-bromobutanoic acid ester, but the enantioselectivity is poor. How can I improve it?
A3: Several factors can influence the enantioselectivity of an enzymatic resolution. Here are some key parameters to optimize:
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Enzyme Selection: Screen different lipases (e.g., from Candida antarctica B (Novozym 435), Pseudomonas cepacia, Yarrowia lipolytica) as their selectivity can be highly substrate-dependent.[2][3]
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Reaction Temperature: Lowering the reaction temperature can often significantly enhance enantioselectivity, although it may decrease the reaction rate.[4]
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Solvent Choice (Solvent Engineering): The hydrophobicity and polarity of the solvent can modulate enzyme activity and enantioselectivity. Screen a variety of organic solvents like toluene, hexane, or tert-butyl methyl ether.[4]
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Acylating Agent (for esterification): In enzymatic esterification, the choice of acyl donor (e.g., vinyl acetate) can impact the reaction rate and selectivity.[3][5]
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Reaction Time: Monitor the reaction progress closely. Allowing the reaction to proceed for too long can lead to the acylation of the less-preferred enantiomer, thus reducing the % ee of both the product and the remaining substrate.[1] Aim for a conversion of around 50%.
Q4: In my asymmetric synthesis using a chiral auxiliary, I am observing low diastereoselectivity. What are the common causes?
A4: Low diastereoselectivity in chiral auxiliary-mediated reactions can often be attributed to the following:
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Incomplete Enolate Formation: Ensure complete deprotonation to form the desired enolate. The choice of base (e.g., LDA, NaHMDS), temperature, and reaction time are critical.
-
Suboptimal Reaction Temperature: The diastereoselectivity of these reactions is often highly temperature-dependent. Maintain a consistent and low temperature during the electrophilic addition step.
-
Lewis Acid Choice: In reactions like asymmetric aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can significantly influence the diastereoselectivity.
-
Steric Hindrance: The steric bulk of the chiral auxiliary is designed to direct the approach of the electrophile. Ensure that the substrate and electrophile are compatible with the chosen auxiliary.
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize typical enantiomeric excess (ee) and diastereomeric excess (de) values for different approaches to synthesizing enantiomerically enriched α-bromo acids and related compounds.
| Method | Chiral Source/Catalyst | Substrate | Product | Achieved ee/de | Reference(s) |
| Chiral Pool Synthesis | (S)-2-Aminobutanoic acid | N-protected (S)-2-aminobutanoic acid | This compound | High (expected) | [6] |
| Asymmetric Synthesis | Evans Oxazolidinone Auxiliary | N-Acyl oxazolidinone | α-Bromo-N-acyl oxazolidinone | >95% de | [7] |
| Asymmetric Bromination | Tartrate-derived chiral acetal | Aryl alkyl ketone acetal | α-Bromo acetal | 78-90% de | [8] |
| Enzymatic Kinetic Resolution | Lipase from Pseudomonas fluorescens | Racemic ethyl 2-fluorohexanoate | (S)-Ethyl 2-fluorohexanoate | High ee | [9] |
| Enzymatic Kinetic Resolution | Lipase from Candida antarctica B | Racemic 2-substituted cycloalkanols | (R)-ester and (S)-alcohol | E > 200 | [3] |
Note: "E" refers to the enantiomeric ratio, a measure of enzyme selectivity.
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Bromobutanoate
This protocol describes the lipase-catalyzed hydrolysis of racemic ethyl 2-bromobutanoate to obtain this compound and unreacted (R)-ethyl 2-bromobutanoate.
Materials:
-
Racemic ethyl 2-bromobutanoate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether - TBME)
-
Stirring apparatus and temperature control system
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system containing phosphate buffer and TBME.
-
Substrate Addition: Add racemic ethyl 2-bromobutanoate to the reaction mixture.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the % ee of the substrate and product, and the conversion.
-
Termination: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Workup: Separate the organic and aqueous layers.
-
From the aqueous layer, acidify to pH ~2 with HCl and extract with an organic solvent to isolate this compound.
-
From the organic layer, isolate the unreacted (R)-ethyl 2-bromobutanoate.
-
-
Purification: Purify the products by appropriate methods, such as distillation or chromatography.
Method 2: Asymmetric Synthesis of this compound via an Evans Chiral Auxiliary
This protocol outlines the synthesis of this compound using a diastereoselective bromination of an N-butanoyl oxazolidinone.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Butanoyl chloride
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for auxiliary cleavage
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the Evans auxiliary in anhydrous THF at -78°C under an inert atmosphere.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add butanoyl chloride dropwise and allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
-
-
Diastereoselective Bromination:
-
Dissolve the N-butanoyl oxazolidinone in anhydrous THF at -78°C.
-
Add a strong base like NaHMDS dropwise to form the enolate.
-
Add a solution of NBS in THF dropwise.
-
Stir at -78°C for several hours, monitoring by TLC.
-
Quench the reaction and isolate the crude product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC. Purify the major diastereomer by column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified N-(2-bromobutanoyl)oxazolidinone in a mixture of THF and water at 0°C.
-
Add hydrogen peroxide followed by lithium hydroxide.
-
Stir vigorously at 0°C for a few hours.
-
Work up the reaction to separate the chiral auxiliary (which can be recycled) from the desired this compound. The aqueous layer containing the lithium salt of the acid is acidified and extracted.
-
Method 3: Chiral Pool Synthesis from (S)-2-Aminobutanoic Acid
This method involves the conversion of the readily available and enantiomerically pure (S)-2-aminobutanoic acid to this compound.
Materials:
-
(S)-2-Aminobutanoic acid
-
Sodium nitrite (NaNO₂)
-
Potassium bromide (KBr)
-
Hydrobromic acid (HBr)
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve (S)-2-aminobutanoic acid in aqueous HBr and cool the solution in an ice bath to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
-
Bromide Displacement:
-
In a separate flask, prepare a solution of potassium bromide.
-
Slowly add the cold diazonium salt solution to the potassium bromide solution. Nitrogen gas will be evolved.
-
-
Workup and Purification:
-
After the reaction is complete, extract the this compound with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product, for example, by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Synthetic workflows for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Stability and decomposition of (S)-2-Bromobutanoic acid under storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of (S)-2-Bromobutanoic acid during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint during storage. Is it still usable?
A1: A slight yellow discoloration may indicate minor decomposition. While it might still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive experiments. We recommend performing a chemical purity analysis to quantify any degradation products, such as 2-hydroxybutanoic acid or but-2-enoic acid. For applications requiring high chiral purity, an enantiomeric purity analysis is also advised, as racemization may have occurred.
Q2: I have been storing this compound at room temperature. What are the optimal storage conditions to ensure its stability?
A2: For long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C. It is crucial to protect it from moisture, light, and high temperatures to minimize decomposition and racemization.
Q3: What are the primary decomposition products of this compound that I should be aware of?
A3: The main decomposition pathways for this compound are hydrolysis and elimination.
-
Hydrolysis: In the presence of moisture, it can hydrolyze to form (S)-2-hydroxybutanoic acid and hydrogen bromide.
-
Elimination: Under certain conditions, particularly at elevated temperatures or in the presence of a base, it can undergo dehydrobromination to yield but-2-enoic acid.
Q4: Can this compound racemize during storage or under experimental conditions?
A4: Yes, racemization is a potential issue. The chiral center at the alpha-position to the carboxylic acid is susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures.[2][3] If the stereochemical integrity of your compound is critical, it is essential to monitor the enantiomeric purity over time and avoid harsh reaction or storage conditions.
Q5: What materials should I avoid when handling or storing this compound?
A5: this compound is incompatible with strong bases, strong oxidizing agents, and metals. Contact with these materials can accelerate decomposition and should be avoided. Use glass or other inert containers for storage and handling.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields.
-
Possible Cause: Degradation of this compound leading to lower purity.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your starting material using the recommended analytical protocols for both chemical and enantiomeric purity.
-
Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, protected from light).
-
Consider Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions in your experimental setup, as these can promote decomposition and racemization.
-
Issue 2: Inconsistent analytical results (e.g., variable retention times in HPLC).
-
Possible Cause: On-column degradation or interaction with the analytical system.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the stability of the analyte. For chiral separations of acidic compounds, a mobile phase with an acidic additive like trifluoroacetic acid is often used.
-
Column Condition: The column may be contaminated or degraded. Flush the column with an appropriate solvent or consider replacing it if performance does not improve.
-
Sample Preparation: Prepare samples fresh and in a compatible solvent to prevent degradation before injection.
-
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the potential degradation and racemization of this compound under various storage conditions. This data is representative of typical alpha-bromo carboxylic acids and should be used for guidance purposes only. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Chemical Purity of this compound Over 12 Months
| Storage Condition | Time (Months) | This compound (%) | 2-Hydroxybutanoic Acid (%) | But-2-enoic Acid (%) |
| 2-8°C, Protected from Light | 0 | 99.5 | <0.1 | <0.1 |
| 6 | 99.2 | 0.3 | 0.1 | |
| 12 | 98.9 | 0.5 | 0.2 | |
| 25°C/60% RH, Protected from Light | 0 | 99.5 | <0.1 | <0.1 |
| 6 | 97.8 | 1.5 | 0.4 | |
| 12 | 95.5 | 2.8 | 0.9 | |
| 40°C/75% RH, Protected from Light | 0 | 99.5 | <0.1 | <0.1 |
| 1 | 96.2 | 2.5 | 1.0 | |
| 3 | 92.0 | 5.8 | 1.8 |
Table 2: Hypothetical Enantiomeric Purity of this compound Over 12 Months
| Storage Condition | Time (Months) | Enantiomeric Excess (ee %) |
| 2-8°C, Protected from Light | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.5 | |
| 25°C/60% RH, Protected from Light | 0 | 99.8 |
| 6 | 99.0 | |
| 12 | 98.2 | |
| 40°C/75% RH, Protected from Light | 0 | 99.8 |
| 1 | 98.5 | |
| 3 | 96.8 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC with Pre-column Derivatization
This method is adapted from a published procedure for α-bromobutyric acid.[4]
-
Derivatization:
-
In a suitable vial, dissolve this compound (approximately 0.001 mol) in dichloromethane (30 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (0.0012 mol) and stir at room temperature for 5 minutes.
-
Add aniline (0.001 mol) and continue stirring for 5 hours at 30°C.
-
Wash the reaction mixture sequentially with 1 M HCl, 1 M NaOH, and water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
HPLC Analysis:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the derivatized residue in n-hexane to a concentration of approximately 50 µg/mL.
-
-
Quantification:
-
The enantiomeric excess (ee %) is calculated from the peak areas of the two enantiomers: ee % = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Protocol 2: Determination of Chemical Purity by Reversed-Phase HPLC
This is a general method for the analysis of small organic acids and may require optimization.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Quantification:
-
Identify and quantify the peaks corresponding to this compound and its potential impurities (2-hydroxybutanoic acid and but-2-enoic acid) by comparing their retention times with those of reference standards.
-
Calculate the percentage of each component based on their peak areas relative to the total peak area.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decomposition pathways of this compound.
References
- 1. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting NMR Spectra of 2-Bromobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues related to the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromobutanoic acid, with a specific focus on the common challenge of peak splitting.
Troubleshooting Guide: Peak Splitting in the ¹H NMR Spectrum of 2-Bromobutanoic Acid
Unexpected or complex peak splitting in the ¹H NMR spectrum of 2-bromobutanoic acid is a frequent issue that can complicate spectral interpretation. This guide provides a step-by-step approach to diagnose and resolve these challenges.
Common Problem: The methylene protons (at C3) of 2-bromobutanoic acid exhibit a more complex splitting pattern than a simple quartet, and the methine proton (at C2) is not a clear triplet.
Primary Cause: The presence of a chiral center at the C2 position of 2-bromobutanoic acid renders the two adjacent methylene protons at C3 diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts. Consequently, they couple to each other (geminal coupling) and to the proton at C2 (vicinal coupling) with different coupling constants, leading to a complex multiplet instead of a simple quartet.
Troubleshooting Workflow
Caption: Troubleshooting workflow for complex peak splitting in the NMR spectrum of 2-bromobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why do the methylene (CH₂) protons in my 2-bromobutanoic acid spectrum appear as a complex multiplet instead of a simple quartet?
A1: The carbon at position 2 (C2) in 2-bromobutanoic acid is a stereocenter, making the molecule chiral. This chirality causes the two protons on the adjacent methylene group (C3) to be in different chemical environments. These protons are termed "diastereotopic." Because they are non-equivalent, they have slightly different chemical shifts and couple not only to the proton at C2 but also to each other (geminal coupling). This results in a complex splitting pattern, often appearing as a multiplet, rather than a simple quartet predicted by the n+1 rule.
Q2: The proton on the carbon with the bromine (C2) should be a triplet, but it looks like a more complicated multiplet. Why?
A2: This is also due to the diastereotopicity of the C3 methylene protons. Since the C2 proton is coupled to two non-equivalent protons at C3, it will experience two different coupling constants. This will result in a doublet of doublets, which can appear as a more complex multiplet, especially if the coupling constants are similar or if there is overlap with other signals.
Q3: How can I confirm the presence of the carboxylic acid (-COOH) proton? It appears as a broad singlet or is sometimes not visible.
A3: The carboxylic acid proton is acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent. This exchange process can lead to peak broadening or even disappearance of the signal. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.
Q4: Can I simplify the complex splitting pattern to better interpret my spectrum?
A4: Yes, several techniques can help simplify a complex spectrum:
-
Higher Magnetic Field: Acquiring the spectrum on a higher field NMR instrument can increase the separation (in Hz) between the chemical shifts of the diastereotopic protons, making the splitting pattern more first-order and easier to interpret.
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and potentially resolve overlapping multiplets.
-
Chiral Solvating Agents: For determining enantiomeric purity, adding a chiral solvating agent can induce different chemical shifts for the protons of the two enantiomers, allowing for their distinction and quantification.
Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts and multiplicities for 2-bromobutanoic acid. Actual values can vary depending on the solvent and concentration.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ (C4) | ~1.1 | Triplet (t) | Coupled to the two protons at C3. |
| -CH₂- (C3) | ~2.0 - 2.3 | Multiplet (m) | Diastereotopic protons, complex splitting. |
| -CH(Br)- (C2) | ~4.3 | Doublet of Doublets (dd) or Multiplet (m) | Coupled to the two non-equivalent protons at C3. |
| -COOH | ~10 - 12 | Broad Singlet (br s) | Chemical shift is concentration-dependent and the peak is often broad due to hydrogen bonding and chemical exchange. Disappears upon D₂O exchange. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 2-bromobutanoic acid into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, briefly warm the sample.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Protocol 2: D₂O Exchange for Identification of the Carboxylic Acid Proton
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of 2-bromobutanoic acid following Protocol 1.
-
D₂O Addition: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube containing the sample.
-
Mixing: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing.
-
Re-analysis: Re-acquire the ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton should have disappeared or significantly diminished in intensity.
Logical Relationships in Spectral Interpretation
The interpretation of the ¹H NMR spectrum of 2-bromobutanoic acid follows a logical progression from identifying the basic structural fragments to understanding the stereochemical effects on the spectrum.
Caption: Logical flow from molecular structure to the expected ¹H NMR splitting patterns for 2-bromobutanoic acid.
Methods for removing residual bromine from 2-bromobutanoic acid
Technical Support Center: Purification of 2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual bromine from 2-bromobutanoic acid. This is a common challenge encountered during organic synthesis, particularly after α-bromination of butanoic acid via methods like the Hell-Volhard-Zelinsky reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and workup stages of your experiment aimed at removing elemental bromine.
Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching
Description: After the addition of a quenching agent, the organic layer containing the 2-bromobutanoic acid retains a distinct yellow or orange hue, indicating the presence of unreacted bromine.
| Possible Cause | Solution |
| Insufficient Quenching Agent | Add more of the quenching solution incrementally with vigorous stirring until the color disappears. The reddish-brown color of bromine should dissipate as it is reduced to colorless bromide ions.[1] |
| Poor Mixing | Ensure vigorous stirring or shaking of the biphasic mixture. Efficient mixing is crucial to facilitate contact between the aqueous quenching solution and the organic layer where the bromine resides. |
| Degraded Quenching Agent | Solutions of some quenching agents, like sodium thiosulfate, can degrade over time. Prepare a fresh solution of the quenching agent and repeat the quenching step. |
| Acidic Conditions (with Thiosulfate) | If the reaction mixture is acidic, sodium thiosulfate can disproportionate, potentially forming elemental sulfur, which can appear yellow.[1] Consider neutralizing the mixture with a mild base like sodium bicarbonate before or during the thiosulfate quench. |
Issue 2: Formation of a Solid Precipitate During Quenching
Description: The addition of the quenching agent results in the formation of a solid, which can complicate the workup process.
| Possible Cause | Solution |
| Sulfur Precipitation | Under acidic conditions, sodium thiosulfate can decompose to form solid elemental sulfur.[1] |
| Alternative Quenching Agent | Use a quenching agent that is less prone to forming precipitates in acidic conditions, such as sodium bisulfite or sodium sulfite.[1] |
Issue 3: Exothermic Reaction Upon Addition of Quenching Agent
Description: A noticeable increase in temperature occurs upon the addition of the quenching agent.
| Possible Cause | Solution |
| High Concentration of Bromine | The reaction between bromine and the quenching agent is inherently exothermic. |
| Rapid Addition of Quenching Agent | Add the quenching agent slowly or dropwise, especially at the beginning of the quench. |
| Elevated Reaction Temperature | Cool the reaction mixture in an ice bath before and during the addition of the quenching agent to better control the exotherm. |
Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting for residual bromine removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess bromine?
A1: The most prevalent methods involve quenching the excess bromine with a reducing agent, followed by an aqueous workup. Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors:
-
Product Stability: Ensure your 2-bromobutanoic acid is stable under the quenching conditions. For instance, if your product is sensitive to base, avoid using strong bases like sodium hydroxide.
-
Reaction pH: In acidic conditions, sodium thiosulfate may produce solid sulfur. Sodium bisulfite is a good alternative in such cases.[1]
-
Workup Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by extraction with water. If an organic quenching agent like cyclohexene is used, the resulting dibrominated byproduct will remain in the organic layer and may require removal by chromatography or distillation.
Q3: What are the visual cues for a complete quench?
A3: The most apparent indicator of a complete quench is a color change. Elemental bromine has a characteristic reddish-brown or orange/yellow color, which will disappear as it is reduced to colorless bromide ions. The organic layer should become colorless or pale yellow upon completion of the quench.
Q4: My reaction mixture is still yellow after adding a significant amount of quenching agent. What should I do?
A4: A persistent yellow color suggests that unreacted bromine is still present. This could be due to an insufficient amount of quenching agent or a degraded quenching solution. Add more of the quenching solution portion-wise until the color dissipates. If the color persists, prepare a fresh solution of the quenching agent. Be mindful that the quenching reaction can be exothermic, so add the quencher slowly and with cooling if necessary.
Q5: What are the critical safety precautions when working with bromine and quenching agents?
A5: Bromine is a highly toxic, corrosive, and volatile substance. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[1] Have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.
Quantitative Data on Common Bromine Quenching Agents
The following table summarizes key quantitative data for commonly used bromine quenching agents.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[1] | 2:1 | Can form elemental sulfur in acidic conditions.[1] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to thiosulfate in acidic media.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[1] | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | ~20% (200 g/L) aqueous solution[1] | 1:1 | Effective and avoids sulfur precipitation.[1] |
| Sodium Hydroxide | NaOH | Dilute aqueous solution | 2:1 | Forms sodium bromide and sodium hypobromite.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This protocol provides a general procedure for quenching excess bromine with sodium thiosulfate.
1. Preparation of Quenching Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]
2. Quenching Procedure: a. Cool the reaction mixture containing 2-bromobutanoic acid to room temperature. If the bromination reaction was performed at an elevated temperature, cool it in an ice bath. b. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. c. Continue adding the quenching solution until the reddish-brown color of bromine disappears, and the solution becomes colorless.[1] d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer. e. Wash the organic layer with water and then with brine (saturated NaCl solution). f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter. g. Remove the solvent under reduced pressure to isolate the crude 2-bromobutanoic acid.
Protocol 2: Quenching with Aqueous Sodium Metabisulfite (Adapted from a similar bromination)
This protocol is adapted from a procedure for a similar bromination and quenching process and is highly relevant for the workup of 2-bromobutanoic acid synthesis.[2]
1. Preparation of Quenching Solution:
-
Prepare a 1.32 M aqueous solution of sodium metabisulfite.
2. Quenching Procedure: a. After the bromination reaction is complete, cool the reaction mixture in an ice-salt bath. b. Quench the reaction by the dropwise addition of the 1.32 M aqueous sodium metabisulfite solution over 5-7 minutes. The quenching process can be exothermic, so control the addition rate to allow the internal temperature to rise gradually to 20 °C.[2] c. The reaction mixture should turn pale yellow when the excess bromine is quenched.[2] d. Pour the mixture into a separatory funnel and rapidly extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (4 x 50 mL).[2] e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. f. Filter and concentrate on a rotary evaporator to yield the crude product. Further purification can be achieved by distillation or crystallization.
General Workflow for Bromine Removal
Caption: A general experimental workflow for the removal of residual bromine.
Analytical Methods for Quantification of Residual Bromine
For researchers in drug development, quantifying the removal of residual bromine is critical. Here are some suitable analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reverse-phase HPLC (RP-HPLC), can be developed and validated for the determination of bromine-containing impurities in active pharmaceutical ingredients (APIs).[3][4] These methods can be highly specific, linear, accurate, and precise.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Headspace GC-MS can be used to quantify residual brominated compounds like methyl bromide in various matrices.[5][6] For non-volatile compounds, derivatization may be necessary.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for elemental analysis. After sample digestion, for example, using microwave-induced combustion, ICP-MS can determine the total bromine content in an API with very low detection limits.[8][9] This is particularly useful for ensuring that the final product meets stringent purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Impact of Reaction Temperature on the Stereoselectivity of Bromination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective bromination experiments, with a focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of an alkene bromination reaction?
Under standard laboratory conditions, the bromination of an alkene is expected to proceed via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the double bond. For example, the bromination of trans-stilbene yields meso-1,2-dibromo-1,2-diphenylethane, while the bromination of cis-stilbene produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1] This stereospecificity is a result of the reaction proceeding through a cyclic bromonium ion intermediate.[1][2]
Q2: How does reaction temperature influence the stereoselectivity of bromination?
Reaction temperature is a critical parameter that can significantly impact the stereoselectivity of bromination. Generally, lower temperatures favor the highly stereoselective anti-addition pathway. As the temperature increases, the likelihood of competing, less stereoselective reaction mechanisms, such as a free-radical pathway, also increases. This can lead to a mixture of stereoisomers and a decrease in the overall stereoselectivity of the reaction.
Q3: I am observing a mixture of diastereomers in my bromination reaction. What is the likely cause?
Obtaining a mixture of diastereomers when a single stereoisomer is expected often points to a loss of stereoselectivity. A primary reason for this is conducting the reaction at too high a temperature. Elevated temperatures can provide sufficient energy to overcome the activation barrier for a competing free-radical addition or substitution mechanism, which is not stereospecific. To favor the desired anti-addition, it is advisable to perform the reaction at or below room temperature, and in some cases, cooling the reaction mixture with an ice bath may be necessary.
Q4: Can the choice of brominating agent affect the stereoselectivity at different temperatures?
Yes, the choice of brominating agent can influence the outcome of the reaction. While elemental bromine (Br₂) is commonly used, it is a volatile and corrosive liquid. Pyridinium tribromide is a solid and safer alternative that serves as a source of bromine.[1] For certain applications, N-bromosuccinimide (NBS) is used, particularly for allylic bromination via a free-radical mechanism, which is typically initiated by light or heat. When using NBS for electrophilic addition, the reaction conditions, including temperature, must be carefully controlled to suppress the radical pathway.
Q5: At what temperature range should I run my bromination to ensure high anti-selectivity?
For most electrophilic additions of bromine to alkenes, carrying out the reaction at room temperature (around 20-25°C) or below is recommended to ensure high anti-selectivity. In some instances, particularly with highly reactive substrates or to further enhance selectivity, cooling the reaction to 0°C using an ice bath is beneficial.[1] For sensitive substrates in electrophilic aromatic brominations, temperatures as low as -30°C to -78°C have been shown to be effective in achieving high regioselectivity.
Troubleshooting Guides
Issue: Low yield of the desired stereoisomer.
-
Possible Cause: The reaction temperature may be too high, leading to side reactions or the formation of a mixture of stereoisomers that are difficult to separate.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Repeat the experiment at a lower temperature. If the reaction was performed at room temperature, try running it at 0°C in an ice bath.
-
Slow Addition of Bromine: Add the brominating agent dropwise and slowly to the reaction mixture to maintain better control over the reaction exotherm.
-
Ensure Proper Stirring: Efficient stirring ensures homogenous mixing and temperature distribution throughout the reaction vessel.
-
Issue: The reaction is not proceeding to completion at low temperatures.
-
Possible Cause: The activation energy for the reaction may not be sufficiently overcome at very low temperatures for a particular substrate.
-
Troubleshooting Steps:
-
Gradual Increase in Temperature: After the initial addition of the brominating agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material.
-
Solvent Choice: Ensure that the solvent is appropriate for the reaction temperature and that the starting materials are sufficiently soluble.
-
Data Presentation
The following table provides illustrative data on the expected trend of the stereoselectivity of the bromination of trans-stilbene at various temperatures. Note that lower temperatures favor the formation of the desired meso-1,2-dibromo-1,2-diphenylethane.
| Reaction Temperature (°C) | Yield of meso-1,2-dibromo-1,2-diphenylethane (%) | Yield of Racemic (dl)-1,2-dibromo-1,2-diphenylethane (%) |
| 0 | >98 | <2 |
| 25 (Room Temperature) | ~95 | ~5 |
| 50 | ~85 | ~15 |
| 80 (Reflux in CCl₄) | ~70 | ~30 |
This data is illustrative and serves to demonstrate the general trend of decreasing stereoselectivity with increasing temperature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed Methodology for the Bromination of trans-Stilbene to Synthesize meso-1,2-dibromo-1,2-diphenylethane
This protocol is designed to achieve a high yield of the anti-addition product.
Materials:
-
trans-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of trans-stilbene in 20 mL of glacial acetic acid. Gentle warming in a water bath may be necessary to facilitate dissolution.
-
Once the trans-stilbene has dissolved, cool the solution to room temperature.
-
In a separate beaker, prepare a slurry of 2.0 g of pyridinium tribromide in 10 mL of glacial acetic acid.
-
Slowly add the pyridinium tribromide slurry to the stirring trans-stilbene solution at room temperature over a period of 10-15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes. The orange color of the pyridinium tribromide should fade, and a white precipitate of the product will form.
-
Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Allow the product to air dry completely.
-
Determine the melting point of the product. The expected melting point for meso-1,2-dibromo-1,2-diphenylethane is in the range of 241-243°C.[1]
Mandatory Visualization
References
Technical Support Center: Efficient Synthesis of (S)-2-Bromobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (S)-2-Bromobutanoic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparison of common catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The main strategies for the asymmetric synthesis of this compound include:
-
Chiral Auxiliary-Mediated Synthesis: This classic method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective bromination of a butanoic acid derivative.[1][2]
-
Catalytic Asymmetric Bromination: This approach utilizes a chiral catalyst to directly brominate a butanoic acid derivative in an enantioselective manner. Chiral phase-transfer catalysts are commonly employed for this purpose.[3][4]
-
Enzymatic Kinetic Resolution: This method involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture of 2-bromobutanoic acid or its ester, allowing for the separation of the (S)-enantiomer.[5][6]
Q2: What is the Hell-Volhard-Zelinsky (HVZ) reaction, and is it suitable for preparing this compound?
A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids using reagents like PBr₃ and Br₂.[7][8][9] However, the standard HVZ reaction is not stereoselective and will produce a racemic mixture of (R)- and this compound. Therefore, it is not a direct method for obtaining the enantiomerically pure (S)-isomer but can be used to produce the racemic starting material for a subsequent kinetic resolution.
Q3: How do I choose the best catalyst for my synthesis?
A3: The choice of catalyst depends on several factors, including the desired enantiomeric excess (ee), yield, cost, and scalability.
-
Chiral auxiliaries often provide high diastereoselectivity (leading to high enantiomeric excess after cleavage) and are well-documented, but they require stoichiometric amounts and additional reaction steps for attachment and removal.[1][2]
-
Chiral phase-transfer catalysts , such as those derived from cinchona alkaloids, are used in catalytic amounts, making them more atom-economical.[3][4] However, optimization of reaction conditions can be more complex to achieve high enantioselectivity.
-
Enzymes in kinetic resolutions can offer very high enantioselectivity under mild conditions and are environmentally friendly.[5][6] A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%.
Q4: What are the critical parameters to control for achieving high enantioselectivity?
A4: Key parameters to control for high enantioselectivity include:
-
Catalyst/Auxiliary Structure and Purity: The choice of chiral catalyst or auxiliary is paramount. Its enantiomeric purity directly impacts the final product's ee.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the stereochemical outcome.
-
Reactant and Reagent Purity: Impurities can interfere with the catalyst or lead to side reactions, reducing both yield and enantioselectivity.
-
Reaction Time: Allowing the reaction to proceed for an optimal duration is crucial. In kinetic resolutions, exceeding 50% conversion will lead to a decrease in the enantiomeric excess of the remaining starting material.
Catalyst Performance Data
The following tables summarize typical performance data for different catalytic systems in the synthesis of chiral α-bromo acids and related compounds. Note: Data for the direct synthesis of this compound is limited; therefore, data from analogous reactions are included for comparison.
Table 1: Chiral Auxiliary-Mediated Alkylation/Bromination
| Chiral Auxiliary | Electrophile/Brominating Agent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | N-propanoyloxazolidinone | >98:2 | ~85 | [1] |
| (4S)-4-benzyl-2-oxazolidinone | Allyl iodide | N-propionyl oxazolidinone | 98:2 | 61-77 | [1] |
| Evans Oxazolidinone | N-Bromosuccinimide (NBS) | N-acyl oxazolidinone | >95:5 | >80 | General expectation |
Table 2: Chiral Phase-Transfer Catalysis
| Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Yield (%) | Reference(s) |
| Cinchona alkaloid derivative | Alkylation | Glycine derivative | 63-99.7 | Moderate to high | [10] |
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | α-Benzylation | α-tert-butoxycarbonyl-γ-butyrolactone | up to 99 | up to 99 | [11] |
| O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | Alkylation | 2-Naphthyl aldimine tert-butyl ester | High | High | [12] |
Table 3: Enzymatic Kinetic Resolution
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Conversion (%) | Reference(s) |
| Lipase PS from Pseudomonas cepacia | Asymmetric acylation | Racemic 2-substituted cycloalkanols | >99 (for one enantiomer) | ~50 | [7] |
| Candida antarctica Lipase B (CALB) | Enantioselective esterification | (R,S)-Flurbiprofen | 89.6 (product) | ~50 | [6] |
| Lipoprotein Lipase | Hydrolysis | Racemic α-sulfinyl esters | High | ~50 | [13] |
Troubleshooting Guides
Method 1: Chiral Auxiliary-Mediated Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incomplete enolate formation. 2. Racemization of the enolate. 3. Incorrect reaction temperature. 4. Impure chiral auxiliary. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and strictly anhydrous conditions. 2. Maintain a low temperature (-78 °C) during enolate formation and alkylation. 3. Optimize the reaction temperature; lower temperatures often improve selectivity. 4. Verify the enantiomeric purity of the chiral auxiliary before use. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., protonation of the enolate). 3. Difficult cleavage of the auxiliary. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use highly purified, anhydrous solvents and reagents. Add the electrophile slowly to the enolate solution. 3. Screen different cleavage conditions (e.g., LiOH/H₂O₂, Mg(OMe)₂). |
| Difficulty Removing Chiral Auxiliary | 1. Incomplete cleavage reaction. 2. Formation of stable byproducts. | 1. Increase reaction time or temperature for the cleavage step. 2. Optimize the workup procedure to effectively separate the auxiliary from the product (e.g., extraction with aqueous base). |
Method 2: Phase-Transfer Catalysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | 1. Inappropriate catalyst structure. 2. Non-optimal solvent system. 3. High reaction temperature. 4. Catalyst poisoning. | 1. Screen a range of chiral phase-transfer catalysts. Subtle structural changes can have a large impact on selectivity. 2. Test different biphasic solvent systems (e.g., toluene/water, CH₂Cl₂/water). 3. Perform the reaction at lower temperatures. 4. Ensure all reagents and solvents are free of impurities that could deactivate the catalyst. |
| Low Yield | 1. Low catalyst activity. 2. Poor phase mixing. 3. Decomposition of the catalyst or product. | 1. Increase catalyst loading or screen for a more active catalyst. 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Use milder reaction conditions (e.g., lower temperature, less concentrated base). |
| Inconsistent Results | 1. Variability in catalyst quality. 2. Inconsistent stirring rate. 3. Variations in reagent concentrations. | 1. Source the catalyst from a reliable supplier or synthesize and purify it consistently. 2. Use a mechanical stirrer for reproducible and efficient mixing. 3. Carefully control the stoichiometry of all reactants. |
Method 3: Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal enzyme choice. 2. Incorrect solvent or pH. 3. High temperature causing enzyme denaturation. | 1. Screen a variety of lipases or other hydrolases. 2. Optimize the reaction medium; consider using organic co-solvents or different buffer systems. 3. Conduct the reaction at the optimal temperature for the specific enzyme. |
| Low Reaction Rate | 1. Low enzyme activity. 2. Poor substrate solubility. 3. Product inhibition. | 1. Increase the amount of enzyme. 2. Add a co-solvent to improve the solubility of the substrate. 3. In some cases, in-situ product removal can increase the reaction rate. |
| Yield Exceeds 50% with Low ee | 1. The reaction has proceeded beyond the kinetic resolution point. 2. The enzyme is not sufficiently enantioselective. | 1. Carefully monitor the reaction progress and stop it at or near 50% conversion. 2. Screen for a more selective enzyme. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Evans Chiral Auxiliary
This protocol is a general procedure adapted from established methods for the diastereoselective alkylation of Evans-type chiral auxiliaries.[1][2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 15 minutes at 0 °C.
-
Add butanoyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-butanoyloxazolidinone by flash column chromatography.
Step 2: Diastereoselective Bromination
-
Dissolve the N-butanoyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes at -78 °C to form the enolate.
-
Add a solution of N-Bromosuccinimide (NBS) (1.2 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the α-bromo imide by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2-bromobutanoyl)oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF and extract with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Bromobutanoic Acid Methyl Ester
This protocol is a general procedure for lipase-catalyzed kinetic resolution.[5][6]
-
Prepare a racemic mixture of methyl 2-bromobutanoate via Fischer esterification of racemic 2-bromobutanoic acid (from the HVZ reaction).
-
To a suspension of a lipase (e.g., Candida antarctica Lipase B, Novozym 435) in a suitable buffer (e.g., phosphate buffer, pH 7.2) and an organic co-solvent (e.g., toluene), add the racemic methyl 2-bromobutanoate.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
Monitor the reaction progress by chiral HPLC or GC, tracking the enantiomeric excess of the remaining ester and the formed acid.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted (S)-methyl 2-bromobutanoate from the (R)-2-bromobutanoic acid by extraction with a suitable basic aqueous solution.
-
Isolate the (S)-methyl 2-bromobutanoate from the organic layer.
-
Hydrolyze the (S)-methyl 2-bromobutanoate to obtain this compound.
Visualizations
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of this compound.
Caption: Troubleshooting Logic for Low Enantioselectivity in Asymmetric Synthesis.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly enantioselective synthesis of alpha-alkyl-alanines via the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester by using O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Separation of 2-Bromobutanoic Acid Enantiomers: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-bromobutanoic acid enantiomers, a common intermediate in pharmaceutical synthesis.[1][2] We delve into both indirect and direct separation strategies, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
The separation of 2-bromobutanoic acid enantiomers can be approached in two primary ways: indirect separation via pre-column derivatization and direct separation on a chiral stationary phase (CSP).[3][4] While direct analysis of small, polar molecules like 2-bromobutanoic acid can be challenging, the indirect approach has been successfully documented.[1][3]
Indirect Separation via Pre-column Derivatization: A Proven Method
An established method for separating the enantiomers of α-bromobutyric acid involves a pre-column derivatization step. This technique converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[4][5]
A notable study by Luo et al. successfully employed this strategy by reacting the carboxyl group of α-bromobutyric acid with aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC). The resulting diastereomeric amides were then resolved using a Chiralcel OD-H column.[1]
Experimental Protocol: Derivatization and HPLC Conditions
Derivatization Procedure: [1]
-
A mixture of D,L-α-bromobutyric acid (0.001 mol) and DCC (0.0012 mol) in 30 mL of CH₂Cl₂ is stirred at room temperature for 5 minutes.
-
Aniline (0.001 mol) is then added to the mixture.
-
The reaction is stirred for an additional 5 hours at 30°C.
-
The resulting solution is washed sequentially with 1 M HCl, 1 M NaOH, and water.
-
The organic layer is dried with sodium sulfate, filtered, and evaporated to dryness under reduced pressure.
-
The residue is dissolved in n-hexane for HPLC analysis.
HPLC Conditions: [1]
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm)
-
Mobile Phase: n-hexane:2-propanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 245 nm
-
Injection Volume: 5 µL
Performance Data
The following table summarizes the quantitative performance of this indirect method, highlighting the influence of the organic modifier on the separation.
| Organic Modifier | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rs) |
| Ethanol | 2.68 | 3.03 | 1.13 | 1.48 |
| 2-Propanol | 1.95 | 2.38 | 1.22 | 2.15 |
Data sourced from Luo et al.[1]
As the data indicates, using 2-propanol as the organic modifier in the mobile phase resulted in better enantioselectivity and resolution compared to ethanol.[1]
Direct Separation on Chiral Stationary Phases: A Potential Alternative
While a specific, validated direct HPLC method for 2-bromobutanoic acid is not extensively documented in the readily available literature, the principles of chiral chromatography suggest potential avenues for its development.[3][6] This approach eliminates the need for derivatization, simplifying sample preparation.[4]
For acidic compounds like 2-bromobutanoic acid, several types of chiral stationary phases (CSPs) could be effective:
-
Polysaccharide-based CSPs: Columns such as Chiralcel OD-H, used in the indirect method, and other polysaccharide derivatives (e.g., Chiralpak AD) are versatile and widely used for a broad range of chiral compounds.[7] Screening different mobile phases, including normal-phase (hexane/alcohol) and polar organic modes, would be a logical starting point.[8]
-
Macrocyclic Glycopeptide-based CSPs: These phases, like CHIROBIOTIC R, offer different separation mechanisms and can be effective for various applications.[6]
-
Anion-Exchanger CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[9] The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte.[9]
Proposed Experimental Workflow for Direct Method Development
The following diagram illustrates a general workflow for developing a direct chiral HPLC method.
Comparison of Approaches
| Feature | Indirect Method (Derivatization) | Direct Method (CSP) |
| Sample Preparation | More complex, requires a chemical reaction. | Simpler, typically involves dissolving the sample.[4] |
| Method Development | Requires optimization of both derivatization and chromatography. | Focuses on screening CSPs and mobile phases. |
| Potential for Artifacts | Risk of racemization or side reactions during derivatization.[4] | Lower risk of sample alteration. |
| Column Type | Can use a standard achiral column. | Requires a specialized and more expensive chiral column. |
| Established Method | A documented method with performance data exists for the aniline derivative.[1] | Requires empirical development for 2-bromobutanoic acid. |
Conclusion
For the separation of 2-bromobutanoic acid enantiomers, the indirect method involving pre-column derivatization with aniline provides a well-documented and effective solution with proven performance data.[1] This approach is a reliable starting point for laboratories equipped for chemical derivatizations.
However, the development of a direct chiral HPLC method offers the advantages of simplified sample preparation and reduced risk of analytical artifacts. While requiring an initial investment in screening various chiral stationary phases and mobile phase conditions, a successful direct method could offer a more streamlined and efficient workflow for routine analysis. Researchers are encouraged to explore polysaccharide-based and anion-exchanger CSPs as promising candidates for this direct separation.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
A Comparative Guide to Analytical Techniques for Confirming the Stereochemistry of (S)-2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the stereochemistry of (S)-2-Bromobutanoic acid, a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] We will delve into the principles, experimental protocols, and performance of each method, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Analytical Techniques
A variety of analytical methods are available to determine the stereochemistry of chiral molecules like 2-bromobutanoic acid.[3] These techniques can be broadly categorized as follows:
-
Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light. They include traditional polarimetry and more advanced methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).[4][5]
-
Chromatographic Methods: Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a cornerstone for separating and quantifying enantiomers.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself is not inherently chiral, the use of chiral auxiliary agents (solvating or derivatizing agents) can induce diastereomeric environments, allowing for the differentiation of enantiomers.[7][8]
-
X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.[9][10]
The selection of a technique depends on the objective, whether it is routine determination of enantiomeric excess (ee), preparative separation, or the unambiguous assignment of the absolute configuration.
Detailed Comparison of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers in a mixture.[4] For acidic compounds like 2-bromobutanoic acid, both direct and indirect methods can be employed.
Principle of Separation: Direct separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] Indirect separation involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11] For α-bromobutyric acid, pre-column derivatization of the carboxyl group is a common strategy to improve chromatographic behavior and detection.[12][13]
Experimental Protocol (Indirect Method): [12][13]
-
Derivatization: The carboxyl group of 2-bromobutanoic acid is reacted with a chiral amine (e.g., (R)-1-phenylethylamine) or an achiral amine like aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form diastereomeric amides.[12][13]
-
Column: A standard achiral column (e.g., C18) can be used for separating the resulting diastereomers. Alternatively, for direct separation of derivatives, a chiral column such as a Chiralcel OD-H is effective.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[12] The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection is commonly used, typically at a wavelength where the derivatized molecule has strong absorbance (e.g., 254 nm for aniline derivatives).[12]
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two separated enantiomers.
Data Presentation: The output is a chromatogram showing two distinct peaks corresponding to the (S) and (R) enantiomers (or their diastereomeric derivatives). The retention times (t_R) will differ, and the area under each peak is proportional to the concentration of that enantiomer.
Advantages:
-
High accuracy and precision for determining enantiomeric purity.[4]
-
Well-established and robust methodology.
-
Can be used for both analytical and preparative scale separations.
Disadvantages:
-
Derivatization adds an extra step to the workflow and can introduce potential sources of error.
-
Method development can be time-consuming, requiring screening of columns and mobile phases.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, especially when coupled with quantum chemical calculations.[14]
Principle of Analysis: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum of a sample to the spectra computationally predicted for the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned.[14][15]
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration typically in the range of 0.02–0.1 M.[16]
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Several thousand scans are typically averaged to achieve a good signal-to-noise ratio.[16]
-
Computational Modeling: The 3D structure of the molecule is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).[14]
-
Spectral Comparison: The experimental spectrum is compared with the calculated spectra for the (S) and (R) configurations. A good match confirms the absolute stereochemistry.
Data Presentation: The data consists of two spectra: the standard IR absorption spectrum and the VCD spectrum, which shows positive and negative bands corresponding to the differential absorption.
Advantages:
-
Provides unambiguous determination of absolute configuration in solution.[14]
-
Non-destructive technique.
-
Highly sensitive to the molecule's three-dimensional structure.[14]
Disadvantages:
-
Requires specialized and expensive instrumentation.
-
Relies on accurate computational modeling, which can be complex and time-consuming.
-
May not be suitable for high-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for structure elucidation. For chiral analysis, it is used with chiral auxiliaries to create a diastereomeric environment, which makes the NMR signals of the enantiomers non-equivalent and thus distinguishable.[5][7]
Principle of Analysis: Enantiomers in an achiral solvent are isochronous and give identical NMR spectra. However, upon adding a chiral solvating agent (CSA) or reacting with a chiral derivatizing agent (CDA), transient diastereomeric complexes or new diastereomeric compounds are formed. These diastereomers are no longer chemically equivalent and will exhibit different chemical shifts (Δδ) in the NMR spectrum.[8]
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: React the carboxylic acid group of 2-bromobutanoic acid with a chiral alcohol or amine (e.g., (R)-2-amino-2-phenylethanol) to form diastereomeric esters or amides.
-
Sample Preparation: Dissolve the purified diastereomeric mixture in a standard deuterated NMR solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a proton signal that is sensitive to the change in the chiral environment. The signal for this proton will be split into two distinct signals (or sets of signals) corresponding to the two diastereomers.
-
Quantification: The ratio of the enantiomers can be determined by integrating the corresponding separated signals.
Data Presentation: The ¹H NMR spectrum will show separate peaks for specific protons in the (S) and (R) enantiomers (as their diastereomeric derivatives). For example, the methine proton (CH-Br) is a likely candidate to show distinct chemical shifts.
Advantages:
-
Provides structural information in addition to enantiomeric purity.[5]
-
Widely available instrumentation in most research labs.
-
Can be used to determine enantiomeric ratio with good accuracy.
Disadvantages:
-
Derivatization is often required, which can be incomplete or cause racemization.
-
Achieving baseline separation of signals can be challenging and may require high-field NMR instruments.
-
The accuracy of quantification can be lower than that of chromatographic methods.
Quantitative Data Summary
The table below summarizes and compares the key performance characteristics of the discussed analytical techniques for the stereochemical analysis of this compound.
| Feature | Chiral HPLC | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries | X-ray Crystallography |
| Primary Use | Enantiomeric Purity (ee) & Separation | Absolute Configuration | Enantiomeric Ratio | Absolute Configuration |
| Sample Phase | Solution | Solution | Solution | Solid (Single Crystal) |
| Typical Sample Amount | µg - mg | 1 - 10 mg | 1 - 5 mg | < 1 mg |
| Analysis Time | 10 - 30 min per sample | 1 - 4 hours per sample | 15 - 60 min per sample | Days to weeks (including crystallization) |
| Sensitivity | High (µg/mL) | Moderate | Moderate to Low | N/A (requires pure crystal) |
| Instrumentation Cost | Moderate | High | Moderate to High | Very High |
| Provides Absolute Config.? | No (unless compared to a known standard) | Yes | No | Yes (Definitive)[9] |
| Key Advantage | Gold standard for ee determination[6] | Unambiguous solution-state configuration | Structurally informative | Unquestionable solid-state structure[10] |
| Key Limitation | Indirect method for absolute config. | Requires complex computation | Derivatization can be problematic | Requires a high-quality single crystal |
Visualization of Workflows and Logic
Experimental Workflow for Stereochemical Confirmation
The following diagram illustrates a general workflow for analyzing and confirming the stereochemistry of a chiral compound like this compound.
Caption: A generalized workflow for the confirmation of stereochemistry.
Decision Guide for Technique Selection
This diagram provides a logical guide for selecting the most suitable analytical technique based on the primary research question and sample availability.
Caption: A decision-making tree for selecting an analytical technique.
Conclusion
Confirming the stereochemistry of this compound can be accomplished through several robust analytical techniques.
-
For routine, high-precision determination of enantiomeric purity, Chiral HPLC is the method of choice, offering excellent accuracy and the potential for high-throughput analysis.[4][6]
-
When the unambiguous determination of the absolute configuration in solution is required, Vibrational Circular Dichroism (VCD) provides a powerful, non-destructive option, though it requires specialized equipment and computational support.[14]
-
NMR spectroscopy with chiral auxiliaries serves as a valuable, accessible tool that provides both enantiomeric ratio and additional structural information.[5][8]
-
Finally, if a definitive, solid-state structure is needed and a suitable crystal is available, X-ray crystallography remains the unequivocal gold standard for absolute configuration determination.[7][9]
The optimal choice depends on a balance of the specific research question, available instrumentation, sample characteristics, and desired throughput. By understanding the principles and limitations of each method, researchers can confidently select the most appropriate strategy for their stereochemical analysis.
References
- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. cas 2681-94-9|| where to buy (R)-2-bromobutanoic acid [chemenu.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. purechemistry.org [purechemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Properties of (S)- and (R)-2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic differences and similarities between the (S)- and (R)-enantiomers of 2-bromobutanoic acid. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs significantly. This distinction is crucial in the pharmaceutical industry, where the physiological activity of one enantiomer can vary dramatically from the other.
Spectroscopic Analysis in Achiral Environments
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are conducted in achiral environments. Consequently, the spectra for (S)- and (R)-2-bromobutanoic acid are identical, as these methods do not differentiate between enantiomers. The spectral data provided in public databases for 2-bromobutanoic acid typically represents the racemic mixture (an equal mixture of both enantiomers).
Table 1: Spectroscopic Data for 2-Bromobutanoic Acid (Racemic)
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | The proton NMR spectrum shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms. |
| ¹³C NMR | The carbon NMR spectrum displays signals for the four unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands include those for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Br stretch. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern. Due to the presence of bromine, isotopic peaks for 79Br and 81Br are observed. |
Differentiating Enantiomers: Chiroptical Spectroscopy
The primary spectroscopic difference between (S)- and (R)-2-bromobutanoic acid lies in their interaction with plane-polarized light, a property known as optical activity. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.
2.1. Optical Rotation
Optical rotation is measured using a polarimeter. The specific rotation is a standardized measure of a compound's optical activity.
Table 2: Optical Rotation Data for 2-Bromobutanoic Acid Enantiomers
| Enantiomer | Specific Rotation ([α]) | Conditions |
| (S)-2-Bromobutanoic acid | -26.001° | c = 0.01 g/mL in Methanol[1] |
| (R)-2-Bromobutanoic acid | +26.001° | c = 0.01 g/mL in Methanol |
Note: The sign of rotation is dependent on the experimental conditions (solvent, temperature, wavelength).
2.2. Circular Dichroism (CD) Spectroscopy
Chromatographic Separation of Enantiomers
To quantify the enantiomeric excess (ee) or to isolate pure enantiomers, chromatographic techniques employing a chiral stationary phase (CSP) are utilized.
3.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for separating enantiomers. The stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2-bromobutanoic acid, anion-exchange type CSPs can be effective.
3.2. Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC is a suitable alternative. The sample is passed through a capillary column coated with a chiral stationary phase. Documented methods for the chiral separation of the related compound, 2-bromobutane, suggest that a capillary column with a chiral stationary phase, such as a Carboblack C adsorbent modified with cyanuric acid, could be effective.[2][3]
Experimental Protocols
4.1. Polarimetry for Optical Rotation Measurement
Objective: To measure the optical rotation of a sample of (S)- or (R)-2-bromobutanoic acid.
Materials:
-
Polarimeter
-
1 dm polarimeter cell
-
Volumetric flask
-
Analytical balance
-
(S)- or (R)-2-bromobutanoic acid
-
Methanol (spectroscopic grade)
Procedure:
-
Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill the polarimeter cell with pure methanol. Ensure there are no air bubbles. Place the cell in the polarimeter and zero the instrument.
-
Sample Preparation: Accurately weigh a known amount of the 2-bromobutanoic acid enantiomer and dissolve it in methanol in a volumetric flask to a known concentration (e.g., 0.01 g/mL).
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the cell in decimeters (dm)
-
c is the concentration of the sample in g/mL
-
4.2. Chiral HPLC for Enantiomeric Separation (General Method)
Objective: To separate and quantify the enantiomers of 2-bromobutanoic acid in a mixture.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., an anion-exchange type CSP)
-
Mobile phase solvents (e.g., hexane, isopropanol, with an acidic modifier like trifluoroacetic acid)
-
Sample of 2-bromobutanoic acid mixture
Procedure:
-
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the 2-bromobutanoic acid mixture in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Chromatogram Acquisition: Run the chromatogram and record the retention times and peak areas for each enantiomer.
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| × 100
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the chiral analysis of 2-bromobutanoic acid.
Caption: Workflow for the chiral analysis of 2-bromobutanoic acid.
References
A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Bromobutanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of a chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. (S)-2-Bromobutanoic acid has traditionally served as a valuable C4 chiral building block. However, the landscape of chiral synthons is ever-evolving, with a range of alternatives offering distinct advantages in terms of availability, reactivity, and synthetic strategy. This guide provides an objective comparison of prominent alternative chiral synthons to this compound, with a focus on their application in the synthesis of the anti-epileptic drug Levetiracetam. Supporting experimental data, detailed protocols, and visual representations of synthetic pathways are presented to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Alternative Chiral Synthons
Three noteworthy alternatives to this compound for the introduction of a chiral C4 unit are (S)-2-Hydroxybutanoic acid, (S)-3-Hydroxybutanoic acid, and (S)-2-Aminobutanoic acid and its derivatives. Each of these synthons possesses a unique functional group at the stereocenter, offering different avenues for synthetic transformations.
-
(S)-2-Hydroxybutanoic acid: This α-hydroxy acid provides a versatile handle for various chemical manipulations. The hydroxyl group can be activated to create a good leaving group for nucleophilic substitution reactions, or it can be used to direct stereoselective reactions.
-
(S)-3-Hydroxybutanoic acid: As a β-hydroxy acid, this synthon is a valuable precursor for the synthesis of various chiral compounds, including biodegradable polymers and pharmaceutical intermediates.[1] Its hydroxyl group can be similarly functionalized for subsequent reactions.
-
(S)-2-Aminobutanoic acid and its derivatives: This α-amino acid and its corresponding amide or ester derivatives are particularly relevant in the synthesis of nitrogen-containing bioactive molecules.[2] The amino group provides a direct route to amides, amines, and other nitrogenous functional groups.
Performance Comparison in the Synthesis of Levetiracetam
To provide a quantitative comparison of these chiral synthons, their performance in the synthesis of Levetiracetam, a widely used anti-epileptic drug, is examined. Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, requires the stereospecific introduction of an (S)-ethyl group at the α-position to the amide functionality.
| Chiral Synthon | Key Intermediate | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | (S)-α-Ethyl-2-oxo-1-pyrrolidineacetic acid | Not explicitly stated, but involves deracemization which can be inefficient.[3] | High (after resolution) | [3] |
| (S)-2-Aminobutanoic Acid | (S)-2-Aminobutanamide hydrochloride | ~68% (from (S)-2-aminobutanoic acid) | >99.5% | [4] |
Note: Direct comparative data for the synthesis of Levetiracetam from (S)-2-Hydroxybutanoic acid and (S)-3-Hydroxybutanoic acid is limited in the reviewed literature. The primary focus of published syntheses of Levetiracetam centers on routes starting from (S)-2-aminobutanoic acid and its derivatives, or the resolution of racemic intermediates derived from sources like 2-bromobutanoic acid. The data presented for (S)-2-Aminobutanoic Acid reflects a multi-step synthesis.
Synthetic Pathways and Logical Workflow
The choice of a chiral synthon dictates the overall synthetic strategy. The following diagrams illustrate the synthetic pathways to Levetiracetam from different starting materials and a general workflow for selecting an appropriate chiral synthon.
Caption: Synthetic pathways to Levetiracetam.
Caption: Workflow for chiral synthon selection.
Experimental Protocols
Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid
This protocol outlines a common route to Levetiracetam starting from (S)-2-Aminobutanoic Acid.
Step 1: Synthesis of (S)-2-Aminobutanamide hydrochloride [5]
-
To a solution of (S)-2-aminobutanoic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester as a hydrochloride salt.
-
Dissolve the crude methyl ester in methanolic ammonia and stir in a pressure vessel until the amidation is complete.
-
Evaporate the solvent and recrystallize the residue to obtain (S)-2-aminobutanamide hydrochloride.
Step 2: Synthesis of (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide
-
Suspend (S)-2-aminobutanamide hydrochloride in a suitable solvent such as acetonitrile or dichloromethane.
-
Add a base, for example, potassium carbonate or triethylamine, and cool the mixture to 0-5 °C.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture.
-
Stir the reaction at low temperature until completion.
-
Work up the reaction by filtering the salts and concentrating the filtrate to obtain the crude product.
Step 3: Cyclization to Levetiracetam
-
Dissolve the crude (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide in a suitable solvent like dichloromethane.
-
Add a strong base, such as potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the reaction mixture at room temperature until the cyclization is complete.
-
After an aqueous workup, the crude Levetiracetam can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product with high enantiomeric purity.[4]
Conclusion
While this compound remains a viable chiral synthon, alternatives such as (S)-2-Aminobutanoic acid and its derivatives offer a more direct and efficient pathway for the synthesis of certain chiral targets, as exemplified by the preparation of Levetiracetam. The choice of synthon should be guided by a careful evaluation of the target molecule's structure, the desired synthetic strategy, and the availability and cost of the starting materials. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of asymmetric syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102558012B - Synthesis method of levetiracetam - Google Patents [patents.google.com]
- 5. myexperiment.org [myexperiment.org]
Comparative Reactivity of (S)-2-Bromobutanoic Acid and its Methyl Ester in Nucleophilic Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (S)-2-Bromobutanoic acid and its methyl ester, methyl (S)-2-bromobutanoate, in nucleophilic substitution reactions. Understanding the kinetic and mechanistic differences between these two closely related molecules is crucial for optimizing synthetic routes and designing novel chemical entities in the field of drug development. This document summarizes the key factors governing their reactivity, presents available data, and provides detailed experimental protocols for further investigation.
Introduction to Reactivity
This compound and its methyl ester are chiral secondary alkyl halides. The primary pathway for nucleophilic substitution for such substrates, particularly with strong nucleophiles, is the bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry.[1] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]
However, a critical difference arises in the reactivity of this compound under basic conditions. The presence of the carboxylic acid functionality allows for the formation of a carboxylate anion, which can act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) , can significantly accelerate the rate of reaction and alter the stereochemical outcome compared to a standard SN2 pathway.[3][4][5] The methyl ester, lacking an acidic proton, does not exhibit this behavior and reacts via a conventional SN2 mechanism.
Mechanistic Comparison
Methyl (S)-2-bromobutanoate: A Classic SN2 Pathway
The reaction of methyl (S)-2-bromobutanoate with a nucleophile, such as hydroxide ion, proceeds through a classic SN2 transition state. The nucleophile attacks the carbon atom bearing the bromine atom, leading to a concerted displacement of the bromide ion. This results in the formation of the substitution product with an inverted stereochemistry at the chiral center.
This compound: The Influence of Neighboring Group Participation
Under basic conditions, this compound is deprotonated to form the corresponding carboxylate. This carboxylate group is positioned to act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion. This results in the formation of a highly reactive, cyclic α-lactone intermediate. The external nucleophile then attacks the α-lactone, leading to the final product. This two-step process, involving two consecutive SN2-like inversions, results in an overall retention of configuration at the chiral center.[5] The intramolecular nature of the first step often leads to a significant rate enhancement compared to an analogous intermolecular reaction.[4]
Quantitative Reactivity Data
To provide a framework for experimental comparison, the following table outlines the expected qualitative and potential quantitative differences in their reactivity with a nucleophile like sodium hydroxide.
| Parameter | This compound (with NaOH) | Methyl (S)-2-bromobutanoate (with NaOH) |
| Reaction Mechanism | Neighboring Group Participation (NGP) via an α-lactone intermediate | Bimolecular Nucleophilic Substitution (SN2) |
| Stereochemical Outcome | Retention of configuration | Inversion of configuration |
| Relative Rate | Expected to be significantly faster due to anchimeric assistance | Slower, typical of a secondary alkyl halide |
| Rate Law | Expected to be first-order in the carboxylate concentration | Second-order: Rate = k[Ester][Nucleophile] |
| Activation Energy (Ea) | Expected to be lower due to the pre-organized intramolecular attack | Higher |
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, the following experimental protocols are proposed.
Kinetic Study of the Reaction with Sodium Hydroxide via Titration
This method follows the progress of the reaction by monitoring the consumption of the hydroxide ion over time.
Materials:
-
This compound
-
Methyl (S)-2-bromobutanoate
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.05 M Hydrochloric Acid (HCl) solution
-
Acetone (or another suitable solvent)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and volumetric flasks
-
Conical flasks
-
Stopwatch
Procedure:
-
Reaction Setup:
-
Prepare a 0.1 M solution of this compound in acetone.
-
Prepare a 0.1 M solution of methyl (S)-2-bromobutanoate in acetone.
-
In separate, temperature-controlled flasks, place equal volumes of the substrate solution (either the acid or the ester) and the standardized NaOH solution. Allow the solutions to reach thermal equilibrium in the water bath.
-
-
Initiation of Reaction:
-
At time t=0, rapidly mix the substrate and NaOH solutions.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
For the reaction of methyl (S)-2-bromobutanoate, plot 1/[NaOH] versus time. A linear plot will confirm second-order kinetics, and the rate constant (k) can be determined from the slope.
-
For the reaction of this compound, the kinetics may be more complex due to the initial deprotonation and subsequent NGP. An initial rates analysis or fitting to a pseudo-first-order model (if the nucleophile is in large excess) may be appropriate.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
References
- 1. Study on the reaction kinetics of metal hydroxide as an interphase for enhancing anodizing combustion on electrically controlled solid propellants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
A Comparative Cost-Benefit Analysis of Synthesis Protocols for (S)-2-Bromobutanoic Acid
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for chiral molecules is a critical decision governed by factors of efficiency, cost, and scalability. (S)-2-Bromobutanoic acid, a valuable chiral building block in the synthesis of various pharmaceuticals, presents a case study in the strategic choice between classical resolution and modern asymmetric synthesis methodologies.
This guide provides a comprehensive comparison of the primary synthetic protocols for obtaining enantiomerically enriched this compound. We will delve into a cost-benefit analysis of two main strategies: the resolution of a racemic mixture prepared by the Hell-Volhard-Zelinsky reaction and asymmetric synthesis using a chiral auxiliary. The discussion is supported by quantitative data, detailed experimental protocols, and visualizations to aid in informed decision-making for your research and development endeavors.
At a Glance: Performance Benchmark of Synthesis Protocols
The selection of a synthetic pathway is a trade-off between various parameters. The following table summarizes the key performance indicators for the different approaches to synthesizing this compound.
| Metric | Racemic Synthesis via HVZ + Diastereomeric Salt Crystallization | Racemic Synthesis via HVZ + Enzymatic Kinetic Resolution | Asymmetric Synthesis via Chiral Auxiliary |
| Overall Yield | Low to Moderate (Theoretically max. 50% for the desired enantiomer without racemization and recycling) | Low to Moderate (Theoretically max. 50% for the desired enantiomer without racemization and recycling) | Moderate to High |
| Enantiomeric Excess (e.e.) | Can be high (>98%) with careful optimization of crystallization conditions | Generally high (>95%) depending on enzyme selectivity | Excellent (>98%) |
| Number of Steps | 2-3 (HVZ reaction, salt formation/crystallization, and acid recovery) | 2-3 (HVZ reaction, enzymatic resolution, and separation) | 3 (Auxiliary attachment, asymmetric bromination, and auxiliary cleavage) |
| Cost of Key Reagents | Moderate (Butanoic acid, bromine, PBr₃, chiral amine) | Moderate to High (Butanoic acid, bromine, PBr₃, enzyme, acyl donor) | High (Chiral auxiliary, brominating agent, specialized reagents) |
| Scalability | Can be challenging to scale up crystallization effectively | Generally good, especially with immobilized enzymes | Can be expensive to scale due to the cost of the chiral auxiliary |
| Waste Generation | Moderate (Includes undesired enantiomer and resolving agent) | Moderate (Includes undesired enantiomer and byproducts from the enzymatic reaction) | Moderate (Includes the recovered chiral auxiliary and reagents from protection/deprotection steps) |
Synthesis Pathway Overview
The production of this compound can be approached from two fundamentally different strategies, each with its own set of advantages and disadvantages.
Detailed Experimental Protocols
Protocol 1: Racemic Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
This initial step is common to both resolution strategies and provides the racemic starting material. The HVZ reaction facilitates the α-bromination of carboxylic acids.[1]
Materials:
-
Butanoic acid
-
Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic)
-
Bromine (Br₂)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus or PBr₃.
-
Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases.
-
Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.
-
The crude racemic 2-bromobutanoic acid can be purified by distillation under reduced pressure.
Protocol 2a: Chiral Resolution via Diastereomeric Salt Crystallization
This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine.
Materials:
-
Racemic 2-bromobutanoic acid
-
Chiral amine (e.g., (R)-1-phenylethylamine)
-
Suitable solvent (e.g., ethanol, acetone)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.
-
Add an equimolar amount of the chiral amine to the solution.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.
-
To recover the this compound, treat the purified diastereomeric salt with an aqueous acid solution (e.g., HCl) and extract the free acid with an organic solvent.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
Protocol 2b: Chiral Resolution via Enzymatic Kinetic Resolution
This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic 2-bromobutanoic acid
-
Lipase (e.g., Candida antarctica lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Buffer solution
Procedure:
-
To a solution of racemic 2-bromobutanoic acid in an organic solvent, add the lipase and the acyl donor.
-
Incubate the mixture at a controlled temperature with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining acid.
-
When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
The unreacted this compound can be separated from the esterified (R)-enantiomer by extraction or chromatography.
Protocol 3: Asymmetric Synthesis via an Evans Chiral Auxiliary
This method involves the use of a chiral auxiliary to direct the stereoselective bromination of an N-acyl derivative of butanoic acid.
Materials:
-
Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Butanoyl chloride
-
Strong base (e.g., lithium diisopropylamide, LDA)
-
Brominating agent (e.g., N-bromosuccinimide, NBS)
-
Reagents for auxiliary cleavage (e.g., lithium hydroxide, hydrogen peroxide)
-
Anhydrous solvents (e.g., THF)
Procedure:
-
Acylation of the Chiral Auxiliary: React the chiral auxiliary with butanoyl chloride in the presence of a base to form the N-butanoyl oxazolidinone.
-
Asymmetric Bromination: Deprotonate the N-butanoyl oxazolidinone with a strong base at low temperature to form a chiral enolate. Quench the enolate with a brominating agent to introduce the bromine atom diastereoselectively.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the brominated product using, for example, lithium hydroperoxide, to yield this compound. The chiral auxiliary can be recovered and reused.
Cost-Benefit Analysis in Detail
Racemic Synthesis and Resolution Strategies
Benefits:
-
Lower Upfront Cost of Starting Materials: Butanoic acid, bromine, and phosphorus tribromide are relatively inexpensive commodity chemicals.[2]
-
Well-Established Chemistry: The HVZ reaction is a classic and well-understood transformation.[1]
-
Flexibility in Resolution Method: The resulting racemic mixture can be resolved by various techniques, allowing for flexibility based on available resources and expertise.
Drawbacks:
-
Theoretical Yield Limitation: Both diastereomeric salt crystallization and kinetic resolution have a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer is racemized and recycled, which adds complexity and cost.
-
Process Intensive: Chiral resolution often requires careful optimization of crystallization conditions or enzymatic reaction parameters, which can be time-consuming.
-
Waste Generation: The undesired enantiomer is a significant byproduct that needs to be managed or disposed of.
Asymmetric Synthesis Strategy
Benefits:
-
High Enantioselectivity: Asymmetric synthesis using chiral auxiliaries typically provides high to excellent enantiomeric excess, often exceeding 98% e.e.
-
Higher Theoretical Yield: This approach avoids the 50% yield limitation of classical resolution, as the majority of the starting material is converted to the desired enantiomer.
-
Predictable Stereochemical Outcome: The stereochemistry of the product is dictated by the choice of the chiral auxiliary.
Drawbacks:
-
High Cost of Chiral Auxiliaries: Evans-type auxiliaries and other chiral reagents can be expensive, especially for large-scale synthesis.
-
Multi-step Process: The attachment and subsequent cleavage of the chiral auxiliary add steps to the overall synthesis.
-
Stricter Reaction Conditions: Asymmetric syntheses often require anhydrous conditions and inert atmospheres, which can increase operational complexity and cost.
Logical Workflow for Method Selection
The choice of the most suitable synthetic protocol depends on several factors, including the desired scale of production, purity requirements, and available budget.
Conclusion
The synthesis of this compound offers a clear illustration of the strategic decisions faced in modern organic chemistry.
For small-scale laboratory synthesis where high enantiopurity is paramount and cost is a secondary concern, asymmetric synthesis using a chiral auxiliary is often the preferred method due to its high stereocontrol and potentially higher overall yield of the desired enantiomer.
For larger-scale production where cost-effectiveness is a major driver, a racemic synthesis via the Hell-Volhard-Zelinsky reaction followed by chiral resolution becomes more attractive. Between the resolution methods, enzymatic kinetic resolution offers a "greener" and often highly selective alternative to classical diastereomeric salt crystallization, especially if the enzyme can be immobilized and reused. Diastereomeric salt crystallization , while a more traditional technique, can be effective if a suitable and inexpensive chiral resolving agent is identified and the crystallization process is well-optimized.
Ultimately, the optimal choice will depend on a careful evaluation of the specific project requirements, including scale, purity, cost, and available expertise and equipment. This guide provides the foundational information to make that strategic decision.
References
A Comparative Guide to the Biological Activities of (S)- and (R)-2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their biological activities. This guide provides a comparative overview of the potential biological activities of the (S)- and (R)-enantiomers of 2-bromobutanoic acid.
While direct comparative experimental data for these specific enantiomers is limited in publicly available literature, this document outlines the fundamental principles of stereoselectivity in biological systems. By examining data from structurally analogous compounds, we can infer potential differences in cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways. The experimental protocols and data presented herein are intended to serve as a foundational guide for researchers designing studies to elucidate the distinct biological profiles of (S)- and (R)-2-bromobutanoic acid. It is crucial to note that the quantitative data presented in the tables are hypothetical and for illustrative purposes to highlight potential stereospecific differences.
Data Presentation: Hypothetical Comparative Biological Activities
The following tables summarize hypothetical quantitative data to illustrate the potential differences in biological activity between the (S)- and (R)-enantiomers of 2-bromobutanoic acid.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | (S)-2-Bromobutanoic Acid | (R)-2-Bromobutanoic Acid |
| HeLa (Cervical Cancer) | 150 | 450 |
| HepG2 (Liver Cancer) | 200 | 550 |
| MCF-7 (Breast Cancer) | 180 | 500 |
| A549 (Lung Cancer) | 220 | 600 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxicity.
Table 2: Hypothetical Enzyme Inhibition Data (Ki in µM)
| Enzyme | This compound | (R)-2-Bromobutanoic Acid |
| 3-Ketothiolase | 25 | 150 |
| Dehydrogenase X | 75 | 300 |
| Kinase Y | > 500 | > 500 |
Ki (inhibition constant) is an indication of the potency of an inhibitor. A smaller Ki value indicates a more potent inhibitor.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effects of (S)- and (R)-2-bromobutanoic acid on cultured mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
(S)- and (R)-2-bromobutanoic acid
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of (S)- and (R)-2-bromobutanoic acid in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Enzyme Inhibition Assay: Generic Competitive Inhibition Protocol
Objective: To determine the inhibitory potential and mechanism of (S)- and (R)-2-bromobutanoic acid on a specific enzyme (e.g., 3-ketothiolase).
Principle: This assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the substrate and inhibitor concentrations, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined.
Materials:
-
Purified enzyme (e.g., 3-ketothiolase)
-
Substrate for the enzyme
-
(S)- and (R)-2-bromobutanoic acid
-
Assay buffer (specific to the enzyme)
-
96-well UV-transparent plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate. For the inhibition assay, add varying concentrations of either (S)- or (R)-2-bromobutanoic acid to a set of wells containing the enzyme and varying substrate concentrations. Include control wells with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Create Michaelis-Menten plots (V0 vs. [Substrate]) for the uninhibited and inhibited reactions.
-
Generate Lineweaver-Burk plots (1/V0 vs. 1/[Substrate]) to determine the mode of inhibition.
-
Calculate the Km and Vmax values from these plots.
-
For competitive inhibition, the Ki can be calculated using the formula: Km,app = Km(1 + [I]/Ki), where Km,app is the apparent Michaelis constant in the presence of the inhibitor [I].
-
Visualizations
Hypothetical Signaling Pathway Affected by this compound
Cross-referencing CAS numbers for racemic vs. enantiopure 2-bromobutanoic acid
A Comparative Guide to Racemic and Enantiopure 2-Bromobutanoic Acid
For researchers and professionals in drug development and chemical synthesis, understanding the distinctions between racemic mixtures and their enantiopure counterparts is critical. This guide provides a detailed comparison of racemic 2-bromobutanoic acid and its individual (R) and (S) enantiomers, focusing on their Chemical Abstracts Service (CAS) numbers, physicochemical properties, and the methodologies for their separation.
Chemical Identity and Physicochemical Properties
Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[1] However, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, which is particularly significant in biological systems.[1][2] A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.[1] In the solid state, racemic mixtures can crystallize as either a racemic compound (a single phase containing both enantiomers) or a conglomerate (a physical mixture of separate enantiomer crystals).[3] This often leads to different physical properties, such as melting point and solubility, compared to the pure enantiomers.[4] For instance, racemic crystals are often denser than their enantiopure counterparts, a principle known as Wallach's rule.[3]
The table below cross-references the CAS numbers for racemic and enantiopure forms of 2-bromobutanoic acid and presents key physical data.
| Property | Racemic (dl)-2-Bromobutanoic Acid | (R)-2-Bromobutanoic Acid | (S)-2-Bromobutanoic Acid |
| CAS Number | 80-58-0[5][6][7] | 2681-94-9[5][8][9] | 32659-49-7[5][10][11] |
| Deprecated CAS | 2385-70-8[6][12] | N/A | N/A |
| Molecular Formula | C₄H₇BrO₂[8][10][13] | C₄H₇BrO₂[8][13][14] | C₄H₇BrO₂[10][11] |
| Molecular Weight | 167.00 g/mol [8][10][13] | 167.00 g/mol [8][13][14] | 167.00 g/mol [10][11] |
| Melting Point | -4 °C[5] | Data not available | Data not available |
| Boiling Point | 99-103 °C at 10 mmHg[5] | Data not available | 217 °C (Boiling point)[10] |
| Density | 1.567 g/mL at 25 °C[5] | Data not available | 1.625 g/mL (Density)[10] |
| Optical Activity | Optically inactive[1] | Dextrorotatory (+) or Levorotatory (-) | Levorotatory (-) or Dextrorotatory (+) |
Experimental Protocol: Chiral Separation via HPLC
The separation of 2-bromobutanoic acid enantiomers is typically achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method. The following is a representative protocol based on established principles of chiral separations.
Objective: To resolve and quantify the (R) and (S) enantiomers from a racemic mixture of 2-bromobutanoic acid.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column).
-
Racemic 2-bromobutanoic acid standard.
-
Enantiopure standards of (R)- and this compound (if available, for peak identification).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Acidic modifier (e.g., trifluoroacetic acid, TFA).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-bromobutanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
If available, prepare separate 1 mg/mL solutions of the (R) and (S) standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (selection is empirical and based on the analyte's structure).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve separation. A typical starting point could be 90:10 hexane:isopropanol.
-
Modifier: Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic mixture solution. Record the chromatogram. Two separate peaks should be observed if the separation is successful.
-
(Optional) Inject the individual (R) and (S) standards to identify the elution order and confirm the identity of the peaks in the racemic mixture chromatogram.
-
Calculate the resolution between the two enantiomer peaks to assess the quality of the separation. A resolution value >1.5 is generally considered a baseline separation.
-
Visualizations
The following diagrams illustrate the logical relationship between the chiral forms of 2-bromobutanoic acid and a typical experimental workflow for their analysis.
Caption: Relationship between racemic and enantiopure 2-bromobutanoic acid.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate [sites.ualberta.ca]
- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 6. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. scbt.com [scbt.com]
- 9. (2R)-2-bromobutanoic acid 97% | CAS: 2681-94-9 | AChemBlock [achemblock.com]
- 10. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Page loading... [guidechem.com]
- 14. (R)-2-BROMOBUTANOIC ACID | 2681-94-9 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of (S)-2-Bromobutanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of hazardous chemicals are paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of (S)-2-Bromobutanoic acid, tailored for researchers, scientists, and drug development professionals.
This compound is a corrosive and hazardous chemical that requires careful handling and disposal in accordance with regulatory guidelines. Improper disposal can lead to environmental contamination and pose significant health risks. Adherence to the procedures outlined below is crucial for mitigating these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1][2]
-
Body Protection: A lab coat or chemical-resistant apron is required.[1][2]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.[3]
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][4][5]
Quantitative Safety Data Summary
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Oral Toxicity (Category 4) | GHS05, GHS07 | Danger | H302: Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][4] | ||
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]
1. Waste Segregation and Collection:
-
This compound is a halogenated organic acid. It must be collected in a designated hazardous waste container for halogenated organic compounds.[9][10]
-
Do not mix this compound with incompatible materials such as bases, strong oxidizing agents, or non-halogenated organic waste.[3][4][11]
-
Use a container that is compatible with the chemical, such as a glass or polyethylene container. The original container can be used if it is in good condition.[6][12]
2. Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[6][7]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[6]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[6]
-
Affix any specific hazardous waste labels required by your institution's Environmental Health and Safety (EHS) department.[7][8]
3. Waste Storage:
-
Keep the waste container tightly sealed except when adding waste.[6][7][12]
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[12]
-
The storage area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[2]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[6][7]
4. Requesting Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.[6][7][12]
-
Do not transport hazardous waste outside of the laboratory. This should only be done by trained EHS personnel.[7][8]
5. Disposal of Empty Containers:
-
An empty container that has held this compound must also be treated as hazardous waste unless properly decontaminated.[6]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water, if appropriate, or another solvent recommended by your EHS).[7][8]
-
The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste (e.g., in a designated glass disposal box).[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling (S)-2-Bromobutanoic Acid
(S)-2-Bromobutanoic acid is a corrosive chemical that poses significant health risks, necessitating strict adherence to safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, personal protective equipment (PPE), and disposal.
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to severe irritation and chemical burns to the respiratory tract.[4] It is crucial to handle this substance with care in a well-ventilated area to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are critical to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | To protect against splashes that can cause severe eye burns and damage.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves).[5] | To prevent skin contact, which can cause severe irritation and burns.[1][4] |
| Body Protection | Chemical-resistant protective clothing, such as a lab coat, overalls, and a PVC apron.[4][5] | To prevent skin exposure and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if ventilation is inadequate.[1][4] | To protect against inhalation of vapors or mists that can cause respiratory tract burns.[4] |
Experimental Protocols
Adherence to the following step-by-step protocols is mandatory for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available for use.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and functional.[4]
-
Assemble all necessary PPE as specified in the table above.
-
Have spill control materials (e.g., inert absorbent material like vermiculite or sand) readily available.[4]
-
-
Donning PPE:
-
Put on protective clothing, followed by gloves and eye protection. Ensure a proper fit.
-
-
Handling the Acid:
-
Conduct all work involving this compound within a chemical fume hood to ensure adequate ventilation.[6]
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Use appropriate tools and techniques to handle the chemical, minimizing the risk of spills.
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling:
Disposal Plan
This compound and its containers are considered hazardous waste and must be disposed of accordingly.[5]
-
Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Do not mix with incompatible materials such as strong bases or oxidizing agents.[4]
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; do not use aluminum or galvanized containers.[5]
-
-
Disposal Procedure:
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
